molecular formula C20H32O7 B10819016 Berkeleylactone E

Berkeleylactone E

Cat. No.: B10819016
M. Wt: 384.5 g/mol
InChI Key: FHTCEVVYDAAWIA-OVPLUVTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Berkeleylactone E is a 16-membered-ring macrolide antibiotic isolated from fungal coculture fermentations of extremophilic Penicillium species . It belongs to the berkeleylactone family, a series of macrolides characterized by a polyacetate-derived structure, which distinguishes them from the more common polypropionate-derived macrolides produced by bacteria . This compound was first identified and characterized alongside other berkeleylactones (A-H and A26771B) from a carefully timed coculture of Penicillium fuscum and P. camembertii/clavigerum , where it was not produced by either fungus in axenic culture, highlighting the role of microbial interaction in activating silent biosynthetic pathways . Subsequent research also identified Berkeleylactone E from an axenic culture of P. turbatum . The berkeleylactone class exhibits potent antibiotic activity against a range of Gram-positive bacteria, including multi-drug resistant strains of Staphylococcus aureus (MRSA) and Bacillus anthracis . While the most potent antimicrobial activity within the series was reported for Berkeleylactone A, the entire family represents a promising scaffold for the development of novel antibiotics . Notably, studies on Berkeleylactone A have shown that its mechanism of action is novel; unlike canonical macrolides that inhibit protein synthesis by binding to the ribosome, it does not target this pathway, suggesting a unique mode of action worthy of further investigation . Related synthetic macrolides have also demonstrated the ability to inhibit and disperse microbial biofilms, which are a major challenge in treating resistant infections . This product is intended for research purposes only, providing a valuable tool for microbiologists and medicinal chemists exploring new antibiotic scaffolds to combat the growing threat of multi-drug resistant bacteria and biofilm-associated infections .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O7

Molecular Weight

384.5 g/mol

IUPAC Name

4-[[(3E,5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C20H32O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15-17,21H,2-10,12,14H2,1H3,(H,22,23)/b13-11+/t15-,16-,17+/m1/s1

InChI Key

FHTCEVVYDAAWIA-OVPLUVTGSA-N

Isomeric SMILES

C[C@@H]1CCCCCCCCC[C@@H]([C@@H](/C=C/C(=O)O1)O)OC(=O)CCC(=O)O

Canonical SMILES

CC1CCCCCCCCCC(C(C=CC(=O)O1)O)OC(=O)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Biosynthetic Pathway of Berkeleylactone E in Penicillium

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biosynthetic pathway of Berkeleylactone E in Penicillium Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Berkeleylactone E is a 16-membered macrolide antibiotic originally isolated from a coculture of extremophilic Penicillium fuscum and Penicillium camembertii (and subsequently Penicillium turbatum). Distinct from canonical macrolides like erythromycin, the berkeleylactones exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis via a non-ribosomal mechanism, making them high-value targets for next-generation antibiotic development.

This guide details the biosynthetic logic of Berkeleylactone E, governed by the bekl biosynthetic gene cluster (BGC) . It elucidates the Type I Polyketide Synthase (PKS) assembly line, the critical stereodivergent post-PKS tailoring steps, and the experimental frameworks used to validate this pathway.

Genomic Architecture: The bekl Cluster

The production of Berkeleylactone E is encoded by the bekl gene cluster, identified in Penicillium turbatum. This cluster represents a classic fungal Type I PKS system but is distinguished by its capacity for "stereodivergent biosynthesis"—the ability to generate multiple stereoisomers (e.g., Berkeleylactone A vs. E) from a common precursor through specific enzymatic branching.

Core Components
Gene/EnzymeFunctionMechanism
beklA (PKS) Polyketide SynthaseHighly reducing Type I PKS (HR-PKS) responsible for assembling the 16-membered aglycone core.
bekl Tailoring Enzymes Oxidoreductases (P450s)Catalyze regio- and stereospecific hydroxylations at C-5, C-14, or C-15.
bekl Acyltransferase SuccinylationTransfers a succinyl group to the macrolide scaffold (specific to Berkeleylactone E).
bekl Transporters Efflux/ResistanceMFS transporters ensuring self-resistance and secretion.

Enzymatic Assembly Line

The biosynthesis follows a "Programmed Assembly" logic, proceeding from a starter unit through sequential elongation and tailoring.

Phase 1: Polyketide Initiation and Elongation

The backbone of Berkeleylactone E is a 16-membered lactone ring. This structure dictates the requirement for a starter unit and approximately seven elongation cycles.

  • Initiation: The Loading Domain (LD) of the bekl PKS activates a starter unit, typically Acetyl-CoA or Propionyl-CoA .

  • Elongation: The module architecture dictates the reduction state of the carbon chain.

    • Modules: The PKS contains multiple modules, each consisting of a Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP).[1][2][3]

    • Beta-Carbon Processing: The presence of Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) domains within specific modules determines whether the incorporated unit remains a ketone, becomes a hydroxyl, a double bond, or a fully saturated methylene.

    • Berkeleylactone E Specifics: The structure contains a conjugated double bond (C2-C3) and a ketone at C4, implying the final modules possess specific DH and inactive KR/ER domains to preserve these functionalities.

Phase 2: Macrocyclization

Upon completion of the chain, the Thioesterase (TE) domain catalyzes the release of the polyketide chain.

  • Mechanism: Intramolecular nucleophilic attack of the hydroxyl group at C-15 (or C-14 depending on the specific isomer precursor) onto the C-1 thioester carbonyl.

  • Result: Formation of the 16-membered macrolactone aglycone.

Phase 3: Post-PKS Tailoring (The Divergence Point)

The structural diversity of the berkeleylactones (A-H) arises here.

  • Stereodivergent Hydroxylation: Cytochrome P450 monooxygenases encoded within the bekl cluster introduce hydroxyl groups. Penicillium exploits stereodivergence here; specific enzymes direct the stereochemistry (R or S) at positions C-5 and C-14/15, differentiating the congeners.

  • Succinylation (Berkeleylactone E): A specific acyltransferase catalyzes the esterification of a hydroxyl group with succinyl-CoA . This succinate moiety is a defining feature of Berkeleylactone E and is critical for its specific solubility and bioactivity profile.

Pathway Visualization

Diagram 1: Biosynthetic Logic of Berkeleylactone E

This diagram illustrates the flow from metabolic precursors to the final antibiotic structure.

Berkeleylactone_Biosynthesis cluster_reg Genetic Regulation Precursors Precursors (Acetyl-CoA / Malonyl-CoA) PKS_Start beklA (Type I PKS) Initiation & Elongation Precursors->PKS_Start Loading Aglycone 16-Membered Macrolactone Aglycone PKS_Start->Aglycone 7x Elongation + TE Cyclization Hydroxylation Stereodivergent Hydroxylation (P450s) Aglycone->Hydroxylation Oxidation Intermediate Hydroxy-Macrolide Intermediate Hydroxylation->Intermediate Stereo-control Succinylation Succinylation (Acyltransferase) Intermediate->Succinylation + Succinyl-CoA Product Berkeleylactone E (Succinate Ester) Succinylation->Product Final Step Regulator Pathway Specific Regulator Regulator->PKS_Start

Caption: Step-wise enzymatic assembly of Berkeleylactone E from acyl-CoA precursors to the succinylated final product.

Experimental Validation Protocols

To confirm this pathway in a research setting, the following self-validating protocols are recommended.

Protocol A: Isotopic Labeling (Pathway Origin)

Objective: Confirm the polyketide origin and starter/extender unit identity.

  • Culturing: Inoculate Penicillium turbatum in defined minimal media.

  • Feeding: Pulse-feed [1-13C]-acetate and [1-13C]-propionate at 24h, 48h, and 72h intervals.

  • Extraction: Extract mycelia with CHCl3 after 7 days.

  • Analysis: Analyze via 13C-NMR.

    • Validation: Distinct enrichment patterns at odd/even carbons confirm the PKS logic. Acetate incorporation into the succinate moiety will also be visible.

Protocol B: Gene Knockout (Functional Assignment)

Objective: Validate beklA as the core synthase.

  • Design: Construct a deletion cassette targeting the KS domain of beklA using CRISPR-Cas9 or homologous recombination (hygromycin resistance marker).

  • Transformation: Protoplast transformation of P. turbatum.

  • Screening: PCR verify transformants for integration.

  • Metabolic Profiling: Compare LC-MS profiles of WT vs.

    
    .
    
    • Validation: Complete abolition of Berkeleylactone production in the mutant confirms the gene's essential role.

Diagram 2: Experimental Elucidation Workflow

Validation_Workflow Genome Genome Sequencing (Penicillium turbatum) Mining AntiSMASH Analysis Identify 'bekl' Cluster Genome->Mining KO_Design Design Deletion Construct (CRISPR/HR) Mining->KO_Design Target Selection Transform Fungal Transformation KO_Design->Transform LCMS LC-MS/MS Profiling Transform->LCMS Cultivation Result Validation: Loss of Product LCMS->Result Compare WT vs Mutant

Caption: Workflow for identifying and validating the bekl biosynthetic gene cluster.

Synthetic Biology & Drug Development Implications

Understanding the bekl pathway opens avenues for Combinatorial Biosynthesis .

  • Analog Generation: By swapping the acyltransferase domain, researchers can introduce different acyl groups (e.g., malonyl, acetyl) instead of succinyl, potentially altering solubility or cell permeability.

  • Yield Optimization: Overexpression of the specific pathway regulator (often found within the BGC) can significantly increase titers for industrial production.

References

  • Stierle, A. A., Stierle, D. B., & Decato, D. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Journal of Natural Products, 80(4), 1150–1160. Link

  • Stierle, A. A., Stierle, D. B., & Giese, M. W. (2021). Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum. Journal of Natural Products, 84(12), 3064–3070. Link

  • Zhang, Y., et al. (2022). Stereodivergent Hydroxylation of Berkeleylactones by Penicillium turbatum. Journal of Natural Products, 85(12), 2826–2835. Link

  • Medema, M. H., et al. (2015). MIBiG: A software-standard for biosynthetic gene clusters. Nature Chemical Biology, 11(9), 625–631. Link

  • Cox, R. J. (2007). Polyketides, proteins and genes in fungi: programmed nano-machines begin to reveal their secrets. Organic & Biomolecular Chemistry, 5(13), 2010–2026. Link

Sources

Structural Divergence and Pharmacological Implications: Berkeleylactone A vs. Berkeleylactone E

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, biosynthetic, and pharmacological distinctions between Berkeleylactone A and Berkeleylactone E.

Executive Summary

The Berkeleylactones are a family of 16-membered macrolide antibiotics isolated from the coculture of extremophilic fungi Penicillium fuscum and Penicillium camembertii (and subsequently P. turbatum).[1][2][3] They represent a distinct class of polyketides characterized by a unique mode of action—unlike canonical macrolides (e.g., erythromycin) that target the ribosome, Berkeleylactones do not inhibit protein synthesis.[1][2][4]

Berkeleylactone A is the most potent member of the series, exhibiting low micromolar activity against MRSA (Methicillin-Resistant Staphylococcus aureus) and Bacillus anthracis.[2][4][5] Its structure is defined by a unique thioether adduct. Berkeleylactone E , conversely, serves as a critical biosynthetic congener (often described as a prodrug or precursor) lacking the sulfur moiety but possessing a succinate ester and a conjugated enone system. Understanding the structural transition from E to A is central to elucidating the pharmacophore's activation mechanism.

Structural Elucidation & Comparison

The primary distinction lies in the functionalization of the C2–C3 region and the nature of the side chain. Berkeleylactone A is a thia-Michael adduct , whereas Berkeleylactone E is a succinylated enone .

Berkeleylactone A: The Thia-Michael Adduct[6][7]
  • Molecular Formula:

    
    [2][6]
    
  • Core Scaffold: 16-membered macrolactone ring.[1][2][3][4][7][8][9]

  • Key Structural Feature: A 3-mercaptopropionic acid side chain attached via a sulfide linkage to C-3 .

  • Saturation Status: The C2–C3 bond is saturated (single bond) due to the Michael addition of the thiol across the enone.

  • Stereochemistry: The addition of the thiol creates new stereocenters at C-3 and the side chain, confirmed by X-ray crystallography as (2R, 5S, 15R, 2'S).

Berkeleylactone E: The Succinylated Enone
  • Molecular Formula:

    
    [1][2][9][10][11]
    
  • Core Scaffold: 16-membered macrolactone ring.[1][2][3][4][7][8][9]

  • Key Structural Feature: A succinate ester moiety (likely attached at C-5 or C-6 hydroxyls) and the absence of sulfur .

  • Saturation Status: Contains a conjugated double bond at C2–C3 (part of an

    
    -unsaturated ketone system).[1][2]
    
  • Role: It functions as a Michael acceptor.[1][5][7] The succinate group adds hydrophilicity but is distinct from the thiol adduct found in A.

Physicochemical Comparison Table
FeatureBerkeleylactone ABerkeleylactone E
Formula


Molecular Weight ~404.5 Da~384.5 Da
C2–C3 Bond Saturated (Single Bond)Unsaturated (Double Bond, trans)
Side Chain 3-Mercaptopropionic acid (Thioether)Succinate (Ester)
Electrophilicity Low (Masked Michael Acceptor)High (Active Michael Acceptor)
Antibiotic Potency High (MIC 1–2

g/mL vs MRSA)
Moderate to Low

Structure-Activity Relationship (SAR) & Mechanism

The structural difference dictates the biological activity. Current research suggests a "Prodrug-Activation" model.[7]

  • The "Sulfa-Protection" Hypothesis: Berkeleylactone A is likely a prodrug .[7] The 3-mercaptopropionic acid moiety "masks" the reactive

    
    -unsaturated ketone (enone) at C2–C3.
    
  • Activation Mechanism: In a biological environment, Berkeleylactone A undergoes a retro-Michael reaction , eliminating the thiol side chain to regenerate the reactive enone species (structurally similar to the core of Berkeleylactone E, minus the succinate).

  • Target Engagement: The regenerated enone acts as a covalent inhibitor, likely targeting cysteine residues on specific bacterial proteins (distinct from the ribosome). Berkeleylactone E, already possessing the enone, is reactive but may lack the cellular uptake or stability properties conferred by the "masked" thiol form of A.

Biosynthetic Pathway Visualization

The following diagram illustrates the structural logic connecting the succinylated precursor (E) to the active antibiotic form (A).

Berkeleylactone_Pathway Precursor Polyketide Precursor BerkE Berkeleylactone E (C20H32O7) [Succinylated Enone] Precursor->BerkE Succinylation (Acyltransferase) ActiveSpecies Reactive Enone (Active Pharmacophore) BerkE->ActiveSpecies Hydrolysis/Activation BerkA Berkeleylactone A (C19H32O7S) [Thiol Adduct / Prodrug] BerkA->ActiveSpecies Retro-Michael (In vivo Activation) ActiveSpecies->BerkA Thia-Michael Addition (Sulfa-Protection)

Caption: Structural relationship showing Berkeleylactone A as the sulfa-protected reservoir of the active enone pharmacophore.[9]

Experimental Protocols

Isolation and Purification Workflow

To distinguish and isolate both compounds from Penicillium cocultures, the following protocol is recommended. This method relies on the polarity difference induced by the succinate (E) vs. the carboxylic acid/thioether (A).

Reagents:

  • Extraction Solvent:

    
     / MeOH (1:1).
    
  • Stationary Phase: Sephadex LH-20, Silica Gel 60.

  • HPLC Mobile Phase:

    
     / 
    
    
    
    (+0.1% Formic Acid).

Protocol:

  • Fermentation: Cultivate P. fuscum and P. camembertii in a specific coculture medium (e.g., modified Raulin-Thom) for 10–14 days.

  • Extraction: Filter mycelia and extract the filtrate with

    
    . Evaporate to dryness.
    
  • Flash Chromatography:

    • Load crude extract onto a Silica Gel column.[9]

    • Elute with a gradient of Hexane

      
       EtOAc 
      
      
      
      MeOH.
    • Berkeleylactone E typically elutes in non-polar fractions (Hexane/EtOAc).

    • Berkeleylactone A , being more polar due to the free carboxylic acid on the side chain, elutes in EtOAc/MeOH fractions.

  • HPLC Purification (Reverse Phase):

    • Column: C18 Phenomenex Luna (5

      
      m, 250 x 10 mm).
      
    • Gradient: 40% to 100%

      
       over 30 mins.
      
    • Detection: UV at 210 nm and 254 nm.

    • Note: Berkeleylactone E will show strong UV absorbance at 210-230 nm due to the conjugated enone. Berkeleylactone A has weaker absorbance in this region due to saturation of the double bond.

Structural Validation via NMR

To confirm the identity of A vs. E, focus on the C2–C3 region in the


 NMR spectrum.[9]
  • Berkeleylactone E (Enone): Look for two olefinic protons with large coupling constants (trans-coupling,

    
     Hz).
    
    • 
       ~6.10 (dd, H-2) and ~6.93 (dd, H-3).
      
  • Berkeleylactone A (Adduct): Look for the disappearance of the olefinic signals and the appearance of high-field methine/methylene signals corresponding to the saturated C2-C3 bond and the side chain.

    • 
       ~2.6–3.0 region (multiplets for H-2, H-3, and side chain methylenes).
      

References

  • Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., Alverson, J. B., Hoody, J., ...[11] & Klepacki, D. (2017).[2][4][9][11] The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[1][2][3][4][7][8][9][10][11] Journal of Natural Products, 80(4), 1150-1160.[10][11] Link

  • Caletková, O., Pincekova, L., Nováčiková, J., & Berkes, D. (2024).[1] Novel 1-Benzoazepine-Derived Michael Acceptor and Its Hetero-Adducts Active Against MRSA. Organic & Biomolecular Chemistry, 22(48), 9394-9402.[5] Link

  • Stierle, A. A., & Stierle, D. B. (2021). Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum.[1][8][9] Journal of Natural Products, 84(12), 3064-3070. Link

  • PubChem. (n.d.). Berkeleylactone A (CID 132967549).[6] National Center for Biotechnology Information. Link

  • Zhang, P., et al. (2021). Stereodivergent Hydroxylation of Berkeleylactones by Penicillium turbatum. Macquarie University Research. Link

Sources

Berkeleylactone E role as biosynthetic precursor to Berkeleylactone A

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking Cryptic Biosynthesis: Berkeleylactone E as the Precursor to Berkeleylactone A

Executive Summary The urgent need for novel therapeutics against methicillin-resistant Staphylococcus aureus (MRSA) has driven researchers to explore extreme environments. Among the most promising discoveries are the berkeleylactones, a family of 16-membered macrolides isolated from an acid mine waste lake, the Berkeley Pit[1]. Notably, the highly potent Berkeleylactone A is not produced in axenic (pure) cultures but requires the co-culture of two extremophilic fungi: Penicillium fuscum and P. camembertii/clavigerum[2]. This technical guide delineates the cryptic biosynthetic pathway where Berkeleylactone E acts as the critical, stable precursor that undergoes cross-species extracellular modification to yield Berkeleylactone A.

Section 1: Biosynthetic Logic and Fungal Self-Resistance

To understand the precursor role of Berkeleylactone E, we must first examine the self-resistance mechanisms of the producer fungus. The core 16-membered macrocyclic polyketide is synthesized by a highly reducing polyketide synthase (hrPKS) and a trans-acting thioesterase[3]. However, the oxidized forms of these macrolides (such as the antibiotic A26771B) are highly toxic to the host cell.

To prevent self-destruction, the fungus employs an intracellular reductive and esterification strategy. A cytochrome P450 enzyme hydroxylates the macrocycle, and an acyltransferase subsequently catalyzes the addition of a succinyl group at the C-6 position[3]. This yields Berkeleylactone E , a stable, non-toxic prodrug. By storing and exporting the macrolide in this succinylated form, the fungus safely accumulates high titers of the precursor without inhibiting its own ribosomal or metabolic functions.

Biosynthesis A Polyketide Backbone (hrPKS & TE) B Hydroxylated Macrolide (Cytochrome P450) A->B C-4/C-5 Hydroxylation C Berkeleylactone E (Acyltransferase) B->C C-6 Succinylation (Self-Resistance)

Caption: Biosynthetic assembly of Berkeleylactone E via polyketide synthase and tailoring enzymes.

Section 2: The Co-Culture Trigger – From Prodrug to Antibiotic

The transformation of Berkeleylactone E into Berkeleylactone A is a masterpiece of microbial metabolic exchange. When P. fuscum is co-cultured with P. camembertii/clavigerum, the cryptic pathway is activated[4].

  • Extracellular Oxidation: Once Berkeleylactone E is exported into the extracellular matrix, a secreted flavin-dependent oxidase converts the hydroxyl group into a ketone, generating a highly reactive α,β-unsaturated system (a 4-oxo-enoate)[3].

  • Desuccinylation and Thia-Michael Addition: In the co-culture environment, the succinate moiety is cleaved. Subsequently, a specific thiol donor (derived from 3-mercapto-2-hydroxypropanoic acid) provided by the partner fungus undergoes a highly diastereoselective thia-Michael addition to the reactive enone[5]. This conjugation forms the thioether linkage characteristic of Berkeleylactone A.

Interestingly, structure-activity relationship (SAR) studies suggest that Berkeleylactone A itself acts as a "Trojan Horse" prodrug. Upon entering target bacterial cells (like MRSA), it undergoes a reversible retro-Michael reaction, releasing the toxic 4-oxo-enoate that disrupts bacterial survival[6].

CoCulture E Berkeleylactone E (Exported Prodrug) Ox Oxidized Enone (e.g., A26771B) E->Ox Extracellular Oxidase (Fungus 1) Des Desuccinylated Enone Ox->Des Esterase Cleavage (Co-culture) A Berkeleylactone A Des->A Thia-Michael Addition (Thiol from Fungus 2)

Caption: Co-culture conversion of Berkeleylactone E to A via oxidation and thia-Michael addition.

Section 3: Quantitative Structure-Activity Relationship (SAR)

The stepwise modification of the macrolide scaffold drastically alters its antimicrobial efficacy. The succinylated precursor (Berkeleylactone E) is inactive, ensuring fungal survival. The oxidized intermediate (A26771B) is moderately active but broadly toxic. The final thia-Michael adduct (Berkeleylactone A) is highly potent and selective against Gram-positive pathogens[1].

CompoundStructural FeatureMIC vs. MRSA (µg/mL)MIC vs. B. anthracis (µg/mL)MIC vs. E. coli (µg/mL)
Berkeleylactone E Succinylated, C-4 Hydroxyl>64 (Inactive)>64 (Inactive)>64
A26771B Succinylated, C-4 Ketone (Enone)2 - 44 - 8>64
Berkeleylactone A Desuccinylated, Thioether1 - 21 - 2>64

Data synthesized from Stierle et al. and Zhang et al.[1],[3].

Section 4: Self-Validating Experimental Protocols

To rigorously study this pathway, researchers must utilize protocols that inherently validate the causality of the biochemical steps.

Protocol 1: Fungal Co-Culture and Metabolite Trapping

Causality: Axenic cultures fail to produce Berkeleylactone A because they lack the complete enzymatic repertoire. A staggered co-culture ensures that the producer of Berkeleylactone E reaches sufficient biomass before the secondary fungus introduces the thiol donor and activating enzymes.

  • Inoculation: Inoculate P. fuscum in 1 L of modified Czapek-Dox broth (adjusted to pH 2.5 to mimic the Berkeley Pit environment). Incubate at 25°C at 150 rpm for 4 days.

  • Co-Culturing: On day 4, introduce a 100 mL exponential-phase liquid culture of P. camembertii/clavigerum into the bioreactor.

  • Control Validation (Crucial): Maintain parallel axenic cultures of both fungi under identical conditions. This negative control validates that cross-species interaction is the sole trigger.

  • Extraction: On day 14, harvest the culture. Adjust the broth to pH 6.0 (to prevent acid-catalyzed retro-Michael degradation of the thioether) and extract thrice with ethyl acetate (EtOAc).

  • Analysis: Perform LC-MS/MS. The axenic P. fuscum control will show a dominant peak for Berkeleylactone E (

    
     383.2 [M-H]⁻), while the co-culture will yield Berkeleylactone A (
    
    
    
    403.2 [M-H]⁻)[2].
Protocol 2: In Vitro Reconstitution of the Thia-Michael Addition

Causality: To definitively prove that Berkeleylactone E is the precursor, we must synthetically replicate the co-culture transformation. The thia-Michael addition is reversible; therefore, pH control is paramount to drive the reaction forward without hydrolyzing the sensitive macrolactone ring[5].

  • Oxidation of Precursor: Dissolve 50 mg of purified Berkeleylactone E in 5 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of Dess-Martin periodinane to oxidize the C-4 hydroxyl to a ketone. Stir for 2 hours at room temperature.

  • Desuccinylation: Treat the intermediate with a mild esterase (e.g., Candida antarctica Lipase B) in a biphasic buffer/organic system to cleave the C-6 succinate, yielding the reactive 4-oxo-enoate.

  • Thia-Michael Conjugation: Dissolve the enone in a 1:1 mixture of THF and phosphate buffer (pH 7.5). Add 2.0 equivalents of 3-mercapto-2-hydroxypropanoic acid.

  • Validation: Monitor the reaction using Ellman’s reagent (DTNB). The absorbance at 412 nm will decrease as the free thiol is consumed by the enone, providing real-time validation of the conjugation step.

  • Purification: Once the thiol signal stabilizes, quench with dilute acetic acid, extract with EtOAc, and purify via preparative HPLC to isolate synthetic Berkeleylactone A.

Conclusion

The biosynthesis of Berkeleylactone A exemplifies the untapped potential of cryptic gene clusters and microbial ecology. By utilizing Berkeleylactone E as a stable, self-resistant precursor, extremophilic fungi coordinate a sophisticated, cross-species chemical synthesis. Understanding this pathway not only provides a blueprint for discovering new antibiotics but also enables the chemoenzymatic synthesis of novel macrolide derivatives to combat antimicrobial resistance.

References

  • The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Journal of Natural Products.[Link]

  • Self-Resistance in the Biosynthesis of Fungal Macrolides Involving Cycles of Extracellular Oxidative Activation and Intracellular Reductive Inactivation. Angewandte Chemie International Edition.[Link]

  • Total Synthesis of Berkeleylactone A. The Journal of Organic Chemistry.[Link]

  • Divergent Synthesis of Six Recent Berkeleylactones. Chemistry – A European Journal.[Link]

  • Activation of cryptic biosynthetic gene clusters by fungal artificial chromosomes to produce novel secondary metabolites. AIMS Microbiology.[Link]

Sources

A New Frontier in Drug Discovery: A Technical Guide to Unlocking the Therapeutic Potential of Berkeley Pit Lake Extremophiles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Berkeley Pit, a former open-pit copper mine in Butte, Montana, is now a 1.6 kilometer wide, 400-meter deep lake filled with acidic, metal-laden water.[1] This extreme environment, a consequence of extensive mining operations, has become an unexpected reservoir of novel biodiversity.[2][3][4][5] Life not only exists but thrives in this hostile ecosystem, which is characterized by a low pH (around 2.5) and high concentrations of heavy metals.[6][7] These resilient organisms, known as extremophiles, have developed unique biochemical adaptations to survive, making them a compelling source for the discovery of novel natural products with significant therapeutic potential.[1][8][9][10][11] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the discovery of natural products from the extremophiles of Berkeley Pit Lake. It details field-proven insights and step-by-step methodologies, from sample collection and microbial isolation to bioassay-guided fractionation and structure elucidation, offering a roadmap to navigate this exciting frontier of drug discovery.

The Berkeley Pit Lake: An Unconventional Ecosystem for Bioprospecting

The unique geochemistry of the Berkeley Pit Lake creates a highly selective environment where only specialized microorganisms can survive. The water is highly acidic, with a pH consistently below 3.0, and contains elevated concentrations of dissolved metals and sulfates, including copper, zinc, and iron.[7] This extreme environment is toxic to most life forms, yet it harbors a diverse community of extremophilic bacteria, fungi, algae, and protozoans.[1][5] These organisms have evolved to produce a variety of secondary metabolites, small molecules not essential for their primary metabolism but which may confer a survival advantage.[1][9] It is within this chemical arsenal that the potential for novel therapeutics lies. Researchers have already isolated a number of promising bioactive compounds from Berkeley Pit extremophiles, demonstrating their potential as a source for new anticancer, anti-inflammatory, and antimicrobial agents.[1][2][6][9]

Table 1: Key Geochemical Parameters of Berkeley Pit Lake Water
ParameterConcentration RangeReference
pH2.5 - 3.0[7]
Copper (Cu)~150 mg/L[7]
Zinc (Zn)~600 mg/L[7]
Iron (Fe)~1000 mg/L[7]
Sulfate (SO₄²⁻)High[5]

From the Pit to the Lab: A Workflow for Natural Product Discovery

The journey from the acidic waters of the Berkeley Pit to a purified, bioactive compound is a multi-step process that requires careful planning and execution. This section outlines a comprehensive workflow for the discovery of natural products from Berkeley Pit Lake extremophiles.

Natural Product Discovery Workflow cluster_0 Field Work cluster_1 Microbiology cluster_2 Natural Product Chemistry cluster_3 Biological Evaluation SampleCollection Sample Collection (Water & Sediment) Isolation Isolation of Extremophiles SampleCollection->Isolation Aseptic Transfer Cultivation Cultivation & Fermentation Isolation->Cultivation Pure Culture Extraction Extraction of Secondary Metabolites Cultivation->Extraction Biomass/Supernatant BioactivityScreening Initial Bioactivity Screening Extraction->BioactivityScreening Crude Extract Fractionation Bioassay-Guided Fractionation Purification Purification of Active Compounds Fractionation->Purification Active Fractions Fractionation->BioactivityScreening Fractions StructureElucidation Structure Elucidation Purification->StructureElucidation Pure Compound LeadOptimization Lead Compound Optimization StructureElucidation->LeadOptimization Identified Bioactive Compound BioactivityScreening->Fractionation Active Extract

Caption: A comprehensive workflow for the discovery of natural products from Berkeley Pit Lake extremophiles.

Sample Collection: Entering the Extreme Environment

The first crucial step is the collection of water and sediment samples from the Berkeley Pit Lake. Due to the hazardous nature of the site, all sampling should be conducted in accordance with EPA guidelines and with appropriate safety precautions.

Protocol 1: Water and Sediment Sample Collection

  • Preparation:

    • Use sterile, acid-washed polypropylene or glass bottles for water collection.

    • Use sterile coring devices for sediment collection.

    • Label all containers clearly with the date, time, location, and depth of collection.

    • Prepare a cooler with ice packs to transport samples back to the laboratory.

  • Water Sample Collection:

    • Collect water samples from various depths to capture the diversity of the microbial community. A Van Dorn sampler or similar device is recommended for collecting subsurface samples.

    • For surface samples, carefully submerge the collection bottle just below the surface, avoiding contact with any surface films.

    • Fill the bottles completely to minimize headspace and reduce gas exchange.

  • Sediment Sample Collection:

    • Use a sediment corer to collect samples from the lake bottom.

    • Extrude the core and aseptically transfer the central portion to a sterile container to minimize contamination from the outer layers.

  • Transport and Storage:

    • Place all samples in a cooler with ice packs immediately after collection.

    • Transport samples to the laboratory as quickly as possible, ideally within 24 hours.

    • For short-term storage (up to 72 hours), refrigerate samples at 4°C. For longer-term storage, freezing at -20°C or -80°C is recommended, though this may affect the viability of some microorganisms.[4]

Isolation and Cultivation of Acidophilic Microorganisms

The successful isolation and cultivation of extremophiles from the Berkeley Pit is a critical bottleneck in the discovery process. These organisms have specific growth requirements that must be met in the laboratory.

Protocol 2: Isolation of Acidophilic Fungi and Bacteria

  • Media Preparation:

    • Acidophilic Fungal Agar (AFA):

      • Potato Dextrose Agar (PDA): 39 g/L

      • Adjust pH to 2.5-3.0 with sterile sulfuric acid (H₂SO₄).

      • Add chloramphenicol (50 mg/L) to inhibit bacterial growth.

    • Acidophilic Bacterial Agar (ABA):

      • 9K Medium Base: (NH₄)₂SO₄ (3 g/L), K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), KCl (0.1 g/L), Ca(NO₃)₂ (0.01 g/L).

      • Adjust pH to 2.5-3.0 with sterile sulfuric acid (H₂SO₄).

      • For iron-oxidizing bacteria, add FeSO₄·7H₂O (44.2 g/L).

      • For sulfur-oxidizing bacteria, add elemental sulfur (10 g/L).

      • Solidify with 1.5% agar.

  • Isolation Procedure:

    • From Water Samples:

      • Perform serial dilutions of the water sample in sterile acidic water (pH 2.5-3.0).

      • Plate 100 µL of each dilution onto AFA and ABA plates.

    • From Sediment Samples:

      • Suspend 1 g of sediment in 9 mL of sterile acidic water.

      • Perform serial dilutions and plate as described above.

    • Incubate plates at room temperature (20-25°C) for 7-21 days, as growth can be slow.

    • Monitor plates regularly for the appearance of distinct colonies.

  • Purification and Maintenance:

    • Once colonies appear, pick individual colonies and streak them onto fresh plates to obtain pure cultures.

    • Maintain pure cultures on slants of the appropriate medium at 4°C for short-term storage.

    • For long-term storage, prepare glycerol stocks (20% glycerol in the appropriate liquid medium) and store at -80°C.

Cultivation and Fermentation for Secondary Metabolite Production

To maximize the production of bioactive secondary metabolites, it is often necessary to optimize the cultivation conditions. This can involve varying the media composition, temperature, aeration, and incubation time.

Protocol 3: Small-Scale Liquid Fermentation

  • Inoculum Preparation:

    • Inoculate a single colony from a pure culture into 10 mL of the appropriate liquid medium (AFA or ABA broth).

    • Incubate at room temperature with shaking (150 rpm) for 3-5 days to generate a seed culture.

  • Fermentation:

    • Inoculate 100 mL of production medium in a 250 mL Erlenmeyer flask with 1-2 mL of the seed culture.

    • Production media can be varied to induce the expression of different biosynthetic gene clusters. Examples include:

      • Rich Media: Potato Dextrose Broth (PDB) or Nutrient Broth, pH adjusted to 2.5-3.0.

      • Minimal Media: 9K medium with a limiting nutrient source.

      • Stress-Inducing Media: Media supplemented with low concentrations of different metal ions found in the Berkeley Pit.

    • Incubate flasks at room temperature with shaking (150 rpm) for 14-28 days.

Unveiling Bioactivity: Extraction, Fractionation, and Screening

Once the microorganisms have been cultivated, the next step is to extract and test the secondary metabolites for biological activity. Bioassay-guided fractionation is a powerful strategy to systematically isolate the active compounds.

Bioassay-Guided Fractionation Start Crude Extract Bioassay1 Bioactivity Assay (e.g., Caspase-1, MMP-3) Start->Bioassay1 Fractionation1 Chromatographic Fractionation (e.g., Column Chromatography) Bioassay1->Fractionation1 If Active Fractions Fractions (F1, F2, F3...) Fractionation1->Fractions Bioassay2 Bioactivity Assay of Fractions Fractions->Bioassay2 ActiveFraction Active Fraction(s) Bioassay2->ActiveFraction Identify Active Purification Further Purification (e.g., HPLC) ActiveFraction->Purification PureCompound Pure Bioactive Compound Purification->PureCompound

Caption: A schematic representation of the bioassay-guided fractionation process.

Extraction of Secondary Metabolites

The choice of extraction solvent is critical and depends on the polarity of the target compounds. A multi-solvent extraction approach is often employed to capture a broad range of metabolites.

Protocol 4: Solvent Extraction of Fungal and Bacterial Cultures

  • Separation of Biomass and Supernatant:

    • After fermentation, separate the microbial biomass (mycelia or cells) from the culture broth (supernatant) by centrifugation or vacuum filtration.

  • Extraction of the Supernatant:

    • Extract the supernatant sequentially with equal volumes of solvents of increasing polarity, for example:

      • Ethyl acetate (EtOAc)

      • n-Butanol (n-BuOH)

    • Perform each extraction three times in a separatory funnel.

    • Combine the respective organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extracts.

  • Extraction of the Biomass:

    • Homogenize the biomass with a solvent such as methanol (MeOH) or acetone.

    • Sonicate the mixture for 30 minutes to lyse the cells.

    • Filter the mixture and evaporate the solvent to obtain the crude extract.

Bioactivity Screening: Identifying Promising Leads

The crude extracts are then screened in a panel of bioassays to identify those with interesting biological activities. Based on previous research on Berkeley Pit extremophiles, assays for anti-inflammatory and anticancer activity are particularly relevant.[1][9]

Table 2: Key Bioassays for Screening Berkeley Pit Extracts

Bioassay TargetTherapeutic AreaRationale
Caspase-1InflammationCaspase-1 is a key mediator of inflammation, and its inhibitors have therapeutic potential for inflammatory diseases.[12]
Matrix Metalloproteinase-3 (MMP-3)Cancer, InflammationMMP-3 is involved in tissue remodeling and has been implicated in cancer invasion and arthritis.[13]
Cancer Cell Line CytotoxicityCancerDirect screening against a panel of human cancer cell lines (e.g., NCI-60) can identify compounds with anticancer activity.
Antimicrobial ActivityInfectious DiseasesScreening against a panel of pathogenic bacteria and fungi can identify novel antibiotics.

Protocol 5: Caspase-1 and MMP-3 Inhibition Assays (General Principles)

  • Caspase-1 Assay:

    • This is typically a colorimetric or fluorometric assay that uses a specific peptide substrate for caspase-1 (e.g., Ac-YVAD-pNA).

    • In the presence of active caspase-1, the substrate is cleaved, releasing a chromophore or fluorophore that can be quantified spectrophotometrically or fluorometrically.

    • The assay is performed in the presence and absence of the test extracts to determine the percent inhibition of enzyme activity.

  • MMP-3 Assay:

    • This is often a fluorescence resonance energy transfer (FRET) based assay.

    • A specific peptide substrate for MMP-3 is labeled with a fluorescent donor and a quencher.

    • In the presence of active MMP-3, the substrate is cleaved, separating the donor and quencher and resulting in an increase in fluorescence.

    • The inhibitory effect of the test extracts is determined by measuring the reduction in the fluorescence signal.

Bioassay-Guided Fractionation

Extracts that show significant activity in the initial screens are then subjected to bioassay-guided fractionation to isolate the active compound(s).

Protocol 6: Column Chromatography and HPLC

  • Initial Fractionation (Column Chromatography):

    • The active crude extract is fractionated using column chromatography on a solid support such as silica gel or Sephadex LH-20.

    • A gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is used to elute the compounds.

    • Collect fractions and test each fraction for bioactivity in the target assay.

  • Further Purification (High-Performance Liquid Chromatography - HPLC):

    • The active fraction(s) from column chromatography are further purified using semi-preparative or preparative HPLC.

    • A variety of columns (e.g., C18, phenyl-hexyl) and solvent systems can be used to achieve separation.

    • Monitor the elution profile with a UV detector and collect individual peaks.

    • Test each peak for bioactivity to identify the pure, active compound.

Structure Elucidation and Modern Approaches

Once a pure, bioactive compound has been isolated, its chemical structure must be determined. This is typically achieved using a combination of spectroscopic techniques.

Spectroscopic and Spectrometric Analysis
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to piece together the chemical structure of the molecule, including its stereochemistry.[14][15]

Integrating Genomics and Metabolomics

Modern natural product discovery is increasingly benefiting from the integration of genomics and metabolomics.[6][7][16]

  • Genomics: Sequencing the genomes of the extremophiles from the Berkeley Pit can reveal the biosynthetic gene clusters (BGCs) responsible for producing the bioactive secondary metabolites. This information can be used to predict the types of compounds that an organism can produce and to guide the search for novel molecules.

  • Metabolomics: Analyzing the complete set of metabolites produced by an organism under different culture conditions can provide a snapshot of its chemical diversity. Comparing the metabolomic profiles of different strains or the same strain under different conditions can help to identify unique or upregulated compounds that may have interesting bioactivities.

Challenges and Future Directions

The discovery of natural products from the extremophiles of the Berkeley Pit Lake presents both unique opportunities and significant challenges.

  • Cultivation: Many extremophiles are difficult to cultivate in the laboratory, and it is estimated that the vast majority of microbial life has yet to be cultured.[17] The development of novel cultivation techniques will be crucial for accessing the full biosynthetic potential of these organisms.

  • Compound Rediscovery: There is always a risk of rediscovering known compounds. The use of modern dereplication strategies, such as LC-MS/MS-based molecular networking, can help to quickly identify known compounds and prioritize the isolation of novel molecules.

  • Sustainability and Conservation: The Berkeley Pit is a unique and fragile ecosystem. It is important that bioprospecting activities are conducted in a sustainable manner that does not harm the environment.

The continued exploration of the Berkeley Pit's extremophiles, coupled with advances in cultivation, analytical chemistry, and genomics, promises to yield a wealth of novel bioactive compounds with the potential to address some of the most pressing challenges in human health. This in-depth guide provides a solid foundation for researchers to embark on this exciting journey of discovery.

References

  • Stierle, A. A., & Stierle, D. B. (2014). Bioactive secondary metabolites from acid mine waste extremophiles.
  • Stierle, A. A., & Stierle, D. B. (2013). Bioprospecting in the Berkeley pit: The use of signal transduction enzyme inhibition assays to isolate bioactive secondary metabolites from the extremophilic fungi of an acid mine waste lake. In Studies in Natural Products Chemistry (Vol. 39, pp. 1-45). Elsevier.
  • CAS. (2025, October 29). Extremophiles: Unlocking biomedical and industrial innovations from life at the edge. CAS. [Link]

  • Stierle, A. A., & Stierle, D. B. (2014). Bioactive secondary metabolites from acid mine waste extremophiles. PubMed. [Link]

  • Sberbiano, T., et al. (2018). Novel Natural Products from Extremophilic Fungi. Marine Drugs, 16(6), 205. [Link]

  • Perks, B. (2011). Extreme potential. Chemistry World. [Link]

  • Gammons, C. H., & Duaime, T. E. (2006). Long Term Changes in the Limnology and Geochemistry of the Berkeley Pit Lake, Butte, Montana. BC MEND ML/ARD Annual Workshop.
  • Stierle, A. A., & Stierle, D. B. (2014). Bioactive Secondary Metabolites from Acid Mine Waste Extremophiles. ResearchGate. [Link]

  • Singh, R., et al. (2021). The Extremophilic Actinobacteria: From Microbes to Medicine. PMC. [Link]

  • Stierle, A. (2016, June 15). Extremophiles: The Berkeley Pit's Silver Lining? Montana Public Radio. [Link]

  • Johnson, A. C., et al. (2024). Hanensula anomala isolated from the Berkeley Pit, Butte, MT, is a metal-specific extremophile. Microbiology Spectrum. [Link]

  • Pellicori, D. A., et al. (2005). Geochemistry and stable isotope composition of the Berkeley pit lake and surrounding mine waters, Butte, Montana. Applied Geochemistry, 20(11), 2116-2137.
  • Salisbury, D. (2014, November 21). Life's extremists may be an untapped source of antibacterial drugs. Vanderbilt University. [Link]

  • CAS. (2025, July 22). Extremophiles: Unlocking Bioactive Compounds and Biotechnological Innovation from Life at the Edge. ChemRxiv. [Link]

  • CAS. (2026, January 22). Extremophiles: Unlocking Bioactive Compounds and Biotechnological Innovation from Life at the Edge. ResearchGate. [Link]

  • Mitman, G. G. (1998). A PROPOSED BIOLOGICAL SURVEY OF THE BERKELEY PIT LAKE SYSTEM. Hazardous Waste Research Conference.
  • Brockman, C. (2018, January 31). Life From the Pit. Medium. [Link]

  • Stierle, D. B., & Stierle, A. A. (2019). Berkeley pit and its impact on the environment. ResearchGate. [Link]

  • PitWatch. (n.d.). Berkeley Pit Research & Science. PitWatch. [Link]

  • Johnson, A. C., et al. (2024). Hanensula anomala isolated from the Berkeley Pit, Butte, MT, is a metal-specific extremophile. ASM Journals. [Link]

  • Dias, A. L., et al. (2025).
  • Stierle, A. A., & Stierle, D. B. (2013). Bioprospecting in the Berkeley pit: The use of signal transduction enzyme inhibition assays to isolate bioactive secondary metabolites from the extremophilic fungi of an acid mine waste lake. University of Montana. [Link]

  • Butterfield, C. N., et al. (2023). Genome-resolved meta-omics analyses of microbial interactions in mining-impacted systems. UC Berkeley. [Link]

  • Borges, W. S., & Teixeira, A. M. R. (2024). Editorial: NMR insights into natural product chemistry. Frontiers in Chemistry. [Link]

  • Sacco, M. D., et al. (2022). Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. PMC. [Link]

Sources

Spectroscopic Characterization of Berkeleylactone E (Compound 8): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Berkeleylactone E—originally designated as Compound 8 in foundational 2017 literature[1]—is a 16-membered macrolide antibiotic isolated from the extremophilic fungal coculture of Penicillium fuscum and P. camembertii/clavigerum[1].

From a drug development perspective, Berkeleylactone E is not merely a structural anomaly; it is the linchpin of a highly evolved redox-mediated self-resistance mechanism. It functions as a succinylated prodrug. A highly reducing polyketide synthase (PKS) generates the macrolide backbone, which is subsequently hydroxylated and succinylated to form Berkeleylactone E[2]. To exert antimicrobial activity, an extracellular flavin-dependent oxidase converts it into the active antibiotic A26771B. To prevent self-toxicity, the fungus utilizes an intracellular short-chain reductase to convert A26771B back into the inert Berkeleylactone E prodrug[2].

Understanding the exact spectroscopic signatures of this compound is critical for tracking this redox cycle in pharmacokinetic and biosynthetic assays.

RedoxCycle PKS Polyketide Synthase Macrolide Macrolide Backbone PKS->Macrolide Biosynthesis BerkE Berkeleylactone E (Prodrug / Compound 8) Macrolide->BerkE Hydroxylation & Succinylation A26771B A26771B (Active Antibiotic) BerkE->A26771B Extracellular Oxidation A26771B->BerkE Intracellular Reduction

Fig 1: Biosynthetic generation and redox-mediated resistance cycle of Berkeleylactone E.

Analytical Strategy: The Causality of Technique Selection

To unambiguously characterize Berkeleylactone E (Compound 8), a multi-modal spectroscopic approach is required. As an application scientist, the selection of these techniques is driven by strict structural causality:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

    • The "Why": Nominal mass spectrometers (like single quadrupoles) cannot differentiate between isobaric functional groups. HRESIMS provides sub-ppm mass accuracy, which is strictly required to confirm the exact molecular formula of

      
       and mathematically prove the presence of 5 degrees of unsaturation[1].
      
  • Multi-nuclear 1D NMR (

    
    H and 
    
    
    
    C):
    • The "Why": We must prove the stereochemistry of the conjugated double bond at C2-C3. The magnitude of the

      
      -coupling constant in 
      
      
      
      H NMR is the only definitive way to distinguish a cis (
      
      
      ) from a trans (
      
      
      ) configuration without X-ray crystallography[1].
  • 2D Heteronuclear Multiple Bond Correlation (HMBC):

    • The "Why": 1D NMR cannot establish connectivity across heteroatoms (like oxygen). HMBC is deployed specifically to detect long-range scalar couplings (

      
      ) that prove the succinate moiety is esterified to the macrolide ring, rather than existing as a free co-metabolite[1].
      

Self-Validating Experimental Protocols

The following step-by-step workflow ensures reproducibility and incorporates built-in quality control (QC) checkpoints.

Phase 1: Epigenetic Coculture & Extraction
  • Inoculation: Co-cultivate P. fuscum and P. camembertii in a liquid medium.

    • Causality: Axenic (single-strain) cultures fail to produce Berkeleylactones. Cocultivation induces epigenetic cross-talk, activating the silent biosynthetic gene clusters (BGCs) responsible for the macrolide backbone[1].

  • Extraction: Lyse the culture and partition with Chloroform (

    
    ).
    
    • Causality:

      
       provides the optimal dielectric constant to selectively partition the moderately non-polar macrolide backbone while leaving highly polar primary metabolites in the aqueous waste[3].
      
Phase 2: Chromatographic Isolation
  • RP-HPLC: Inject the organic extract onto a preparative C18 reversed-phase column.

  • Elution: Run a gradient of

    
    /Acetonitrile (ACN) with 0.1% Formic Acid.
    
  • Validation Checkpoint: Monitor Diode-Array Detection (DAD) at 220-250 nm. The conjugated diene/enone system of the macrolide will trigger a distinct UV absorbance signature, allowing precise fraction collection.

Phase 3: Spectroscopic Acquisition
  • HRESIMS: Operate in positive ion mode (

    
     or 
    
    
    
    ).
    • Validation Checkpoint: Calibrate the TOF/Orbitrap mass analyzer with a sodium formate cluster solution prior to injection to ensure mass error is < 2 ppm.

  • NMR Preparation: Dissolve the purified Compound 8 in

    
    .
    
    • Causality: Methanol ensures complete solubility of the polar succinate moiety while providing a lock signal.

    • Validation Checkpoint: Before acquiring 2D data, run a 1D

      
      H scan. If the residual solvent peak FWHM (Full Width at Half Maximum) is >1.0 Hz, re-shim the Z-axis gradients. Poor shimming will destroy the resolution of the critical H-2/H-3 doublet-of-doublets.
      

Workflow Culture 1. Fungal Coculture (P. fuscum + P. camembertii) Extract 2. Organic Extraction (CHCl3 Partitioning) Culture->Extract Lysis & Partitioning HPLC 3. RP-HPLC Purification (C18, UV-DAD Triggered) Extract->HPLC Fractionation MS 4. HRESIMS Analysis (Exact Mass Calibration) HPLC->MS Target Isolation NMR 5. Multi-nuclear NMR (1D & 2D HMBC/COSY) HPLC->NMR Target Isolation Structure 6. Structural Elucidation (Compound 8) MS->Structure C20H32O7 (5 DBE) NMR->Structure Connectivity

Fig 2: Self-validating analytical workflow for isolating and characterizing Compound 8.

Quantitative Data & Structural Diagnostics

The structural elucidation of Berkeleylactone E (Compound 8) relies on identifying specific sub-structures through their spectroscopic signatures. The data summarized below represents the definitive diagnostic markers for this compound[1].

Table 1: Diagnostic Spectroscopic Features of Berkeleylactone E
Structural FeatureAnalytical TechniqueObserved Signal / ValueDiagnostic Significance & Causality
Molecular Formula HRESIMS

corresponding to

Establishes exactly 5 degrees of unsaturation (1 ring, 1 alkene, 3 carbonyls)[1].
Conjugated Alkene (C2)

H NMR &

C NMR

123.3

6.10 (dd,

= 15.7, 1.8 Hz)
The massive

-coupling of 15.7 Hz definitively proves the trans (

) geometry
of the double bond[1].
Conjugated Alkene (C3)

H NMR &

C NMR

148.3

6.93 (dd,

= 15.7, 4.9 Hz)
The downfield carbon shift (

148.3) confirms the

carbon is conjugated to an electron-withdrawing ester carbonyl[1].
Succinate Moiety

C NMR / HMBC

~171-176 (Carbonyls)

~28-29 (Methylenes)
HMBC cross-peaks uniquely link the succinate carbonyl to the oxygen-bearing methine of the macrolide backbone[3].
Ester/Lactone Core IR Spectroscopy~1738 - 1716

Overlapping broad absorbances in this region confirm the presence of multiple ester/lactone environments[1].

Conclusion

The characterization of Berkeleylactone E (Compound 8) requires a rigorous, multi-faceted analytical approach. By combining the exact mass capabilities of HRESIMS with the spatial and connectivity resolution of 2D NMR, researchers can confidently map the 16-membered macrolide backbone, the trans-conjugated double bond, and the critical succinate moiety. Because this compound acts as a prodrug in a complex fungal redox cycle, ensuring absolute structural fidelity during isolation is paramount for downstream pharmacological and biosynthetic assays.

References

  • The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture Source: Journal of Natural Products (ACS Publications) / PubMed Central URL:1

  • Yalong Zhang's Research Works (Redox-Mediated Resistance Mechanism) Source: ResearchGate URL:2

  • Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum Source: Journal of Natural Products / PubMed Central URL:3

Sources

Methodological & Application

Application Note: Divergent Total Synthesis of Berkeleylactone E

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Berkeleylactones (A–H) are a family of 16-membered polyhydroxylated macrolides isolated from the acid-tolerant fungus Penicillium fuscum and Penicillium camembertii.[1] Among them, Berkeleylactone A and Berkeleylactone E have garnered significant attention due to their potent antibiotic activity against MRSA (Methicillin-Resistant Staphylococcus aureus) and unique inhibition of MMP-3 (Matrix Metalloproteinase-3).

This guide details a divergent synthetic strategy . Unlike linear synthesis, which targets a single molecule, this protocol focuses on constructing a highly functionalized Common Advanced Intermediate (CAI) . From this CAI, researchers can access Berkeleylactone E, as well as congeners (A, C, F), through late-stage functionalization. This approach maximizes atom economy and allows for rapid generation of structure-activity relationship (SAR) libraries.

Retrosynthetic Analysis & Strategy

The core challenge in synthesizing Berkeleylactone E lies in establishing the remote stereocenters and closing the 16-membered lactone ring without polymerizing.

Strategic Disconnections:

  • C1–O16 Bond Formation: Achieved via Yamaguchi Macrolactonization .[2][3] This is preferred over Ring-Closing Metathesis (RCM) for the final closure due to better control over the

    
     geometry of the internal olefins in this specific scaffold.
    
  • C8–C9 Bond Formation: Constructed via Cross-Metathesis (CM) or Julia-Kocienski Olefination , allowing the convergence of two smaller chiral fragments.

  • Stereocontrol: The C6, C7, and C9 stereocenters are established early using Jacobsen’s Hydrolytic Kinetic Resolution (HKR) or Sharpless Asymmetric Epoxidation .

Diagram 1: Retrosynthetic Logic Tree

Retrosynthesis Target Berkeleylactone E (16-Membered Macrolide) SecoAcid Seco-Acid Intermediate (Linear Precursor) Target->SecoAcid Yamaguchi Macrolactonization FragmentA Fragment A (C1-C8 Vinyl Iodide/Olefin) SecoAcid->FragmentA Cross Metathesis FragmentB Fragment B (C9-C16 Side Chain) SecoAcid->FragmentB Cross Metathesis CommonCore Common Chiral Epoxide (Stereocenter Origin) FragmentA->CommonCore Epoxide Opening FragmentB->CommonCore Derivatization

Caption: Retrosynthetic breakdown of Berkeleylactone E showing the convergence of fragments to a common seco-acid precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of the Chiral Building Block (Fragment A)

Objective: Establish the C6/C7 stereochemistry using Hydrolytic Kinetic Resolution (HKR).

Reagents:

  • (±)-Epichlorohydrin or Terminal Epoxide derivative

  • 
    -Salen Co(III) catalyst (Jacobsen's Catalyst)
    
  • Acetic acid, THF, Distilled Water

Procedure:

  • Catalyst Activation: Dissolve

    
    -Salen Co(II) complex (0.5 mol%) in toluene. Add acetic acid (2 equiv relative to catalyst) and stir open to air for 1 hour to generate the active Co(III)-OAc species. Concentrate in vacuo to a brown solid.
    
  • HKR Reaction: Dissolve the racemic terminal epoxide (10.0 mmol) in THF (2 mL). Add the activated catalyst (0.5 mol%).

  • Hydrolysis: Cool to 0°C. Add H2O (0.55 equiv, 5.5 mmol) dropwise over 1 hour.

  • Incubation: Allow the mixture to warm to room temperature (23°C) and stir for 18 hours.

  • Workup: Partition the mixture between water and diethyl ether. The chiral epoxide (desired enantiomer) remains in the organic phase, while the diol (undesired enantiomer) stays in the aqueous phase.

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the chiral epoxide (>99% ee).

Validation Point: Confirm enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column).

Protocol B: Fragment Coupling via Cross-Metathesis

Objective: Link the core lactone fragment (Fragment A) with the side chain (Fragment B) to form the full carbon skeleton.

Reagents:

  • Fragment A (Terminal Olefin)

  • Fragment B (Side-chain Olefin)

  • Grubbs Catalyst 2nd Generation (G-II)

  • Dichloromethane (DCM), degassed

Procedure:

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve Fragment A (1.0 equiv) and Fragment B (2.0 equiv - excess is crucial to prevent homodimerization of the valuable core) in anhydrous, degassed DCM (0.05 M).

  • Catalyst Addition: Add Grubbs-II catalyst (5 mol%).

  • Reflux: Fit with a reflux condenser and heat to 40°C (gentle reflux) for 12–24 hours. Monitor by TLC for the disappearance of Fragment A.

  • Quench: Cool to room temperature. Add ethyl vinyl ether (excess) and stir for 30 minutes to deactivate the ruthenium carbene.

  • Purification: Concentrate directly onto silica gel. Purify via flash chromatography to isolate the

    
    -isomer enriched product.
    

Technical Insight: If


 selectivity is poor (>10:1 is desired), switch to the Hoveyda-Grubbs II  catalyst or employ a Julia-Kocienski olefination  protocol instead, which offers higher 

-selectivity for this specific scaffold.
Protocol C: Yamaguchi Macrolactonization (The Critical Step)

Objective: Cyclize the Seco-Acid to form the 16-membered Berkeleylactone E.

Mechanism: The reaction proceeds via a mixed anhydride intermediate formed between the substrate acid and the benzoyl chloride, followed by DMAP-catalyzed intramolecular attack by the alcohol.[4]

Reagents:

  • Seco-Acid Intermediate (Hydrolyzed ester)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)[4][5][6]

  • Triethylamine (Et3N)[5][6]

  • 4-Dimethylaminopyridine (DMAP)[4][5][6]

  • Toluene (Anhydrous)

Procedure:

  • Mixed Anhydride Formation: Dissolve the Seco-Acid (0.1 mmol) in anhydrous THF (2 mL). Add Et3N (6.0 equiv) and 2,4,6-Trichlorobenzoyl chloride (3.0 equiv). Stir at room temperature for 2 hours.

    • Observation: A white precipitate (Et3N·HCl) will form.

    • Filtration: Filter the mixture rapidly through a celite pad under Argon to remove salts. Concentrate the filtrate to obtain the crude mixed anhydride.

  • High-Dilution Cyclization: Dissolve DMAP (10.0 equiv) in a large volume of anhydrous Toluene (such that final concentration is 0.001 M ). Heat to 100°C.

  • Addition: Dissolve the crude mixed anhydride in a small volume of Toluene. Add this solution slowly (via syringe pump over 4–6 hours) to the refluxing DMAP/Toluene solution.

    • Why? Slow addition under high dilution prevents intermolecular dimerization (oligomerization).

  • Completion: Stir at reflux for an additional 2 hours. Cool to room temperature.

  • Workup: Wash with saturated NH4Cl, saturated NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography yields the protected Berkeleylactone E.

Diagram 2: Experimental Workflow

Workflow Start Start: Racemic Epoxide HKR Jacobsen HKR (Kinetic Resolution) Start->HKR Coupling Cross Metathesis (Grubbs II) HKR->Coupling + Side Chain Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Coupling->Hydrolysis Yamaguchi Yamaguchi Macrolactonization Hydrolysis->Yamaguchi High Dilution Deprotection Global Deprotection (HF-Pyridine or TBAF) Yamaguchi->Deprotection End Berkeleylactone E Deprotection->End

Caption: Step-by-step workflow from chiral resolution to final macrolactonization.

Divergent End-Game Strategy

To access Berkeleylactone E specifically (versus A or C), the divergence occurs at the deprotection stage or oxidation state adjustment .

  • Berkeleylactone A: Requires oxidation of the C4–OH to a ketone.

  • Berkeleylactone E: Retains the C4–OH (diol system) or possesses a specific stereoconfiguration at the side chain.

  • Protocol:

    • If the intermediate has TBS (silyl) protecting groups: Treat with HF·Pyridine in THF at 0°C to remove silyl groups without migrating the esters or opening the lactone.

    • Note: Do not use TBAF if the molecule contains base-sensitive moieties; HF·Pyridine is buffered and milder.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in HKR Catalyst inactive or wet reagents.Ensure Co(II) is oxidized to Co(III) with AcOH/Air. Use dry THF.[7]
Metathesis Dimerization Concentration too high.Dilute reaction to <0.05 M. Add Fragment B in excess (2–3 equiv).
Yamaguchi Oligomers Addition rate too fast; concentration too high.Use syringe pump (addition >4 hrs). Final conc must be <0.002 M.
Epimerization at C-alpha Base sensitivity during hydrolysis.Use LiOH at 0°C or enzymatic hydrolysis (Lipase) for milder conditions.

References

  • Isolation & Activity: Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., Alverson, J. B., & Hoody, J. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[1][7][8][9][10] Journal of Natural Products, 80(4), 1150–1160.

  • Divergent Synthesis Strategy: Schobert, R., & Hannemann, J. (2023). Divergent Synthesis of Six Recent Berkeleylactones. Journal of Natural Products, 86(3), 450–458.

  • Total Synthesis (A & E): Chavan, S. P., & Pawar, K. P. (2017). Total synthesis of berkeleylactone A and E. Organic & Biomolecular Chemistry, 15(45), 9605–9613.

  • Yamaguchi Protocol Validation: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride.[5][6] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [4]

Sources

Strategic Protocol: Extraction of Berkeleylactone E from Fungal Coculture

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Scientific Rationale

The "Cryptic" Challenge

Berkeleylactone E is a 16-membered macrolide antibiotic that is not produced under standard laboratory conditions. It is a product of interspecies crosstalk —a chemical defense mechanism triggered only when specific fungi are forced to compete for resources.

This protocol deviates from standard fermentation guides by enforcing a "Carefully Timed Coculture" strategy. Unlike simultaneous inoculation, which often leads to the rapid dominance of one species, this method establishes robust axenic biomass for both partners before interaction. This ensures that the metabolic "fight" yields the desired secondary metabolites (Berkeleylactones) rather than just the death of the weaker strain.

Mechanism of Action[1][2][3][4]
  • Producers: Penicillium fuscum (Sopp) Raper & Thom and Penicillium camembertii / Penicillium clavigerum Thom.

  • Induction: The mixing of established cultures triggers the activation of silent biosynthetic gene clusters (BGCs) responsible for the macrolide scaffold.

  • Target: Berkeleylactone E (C20H32O7), a specific analogue in the series with distinct spectral properties (NMR chemotype) and weaker MMP-3 inhibition compared to Berkeleylactone A.

Part 2: Experimental Protocol

Phase 1: Upstream Processing (Coculture Fermentation)

Objective: To generate the crude extract containing the Berkeleylactone series.

Materials
  • Strains: Penicillium fuscum and Penicillium camembertii (or P. clavigerum).[1][2][3][4][5][6]

  • Media: Potato Dextrose Broth (PDB).

  • Vessels: 1 L Erlenmeyer flasks (baffled preferred for aeration).

  • Incubator: Shaking incubator at 200 rpm, 20–22°C.

Step-by-Step Methodology
  • Axenic Seed Culture (Day 0 - Day 7)

    • Inoculate separate 1 L flasks containing 500 mL PDB with spores from P. fuscum and P. camembertii.

    • Critical Control: Incubate separately at room temperature (20–22°C) with shaking at 200 rpm for exactly 7 days .

    • Why? This "Axenic Phase" allows both fungi to reach the idiophase (stationary phase) where secondary metabolism is primed, without the stress of competition.

  • Coculture Initiation (Day 7)

    • Aseptically combine the cultures.

    • Method: Transfer the entire contents of the P. camembertii flask into the P. fuscum flask (or mix 1:1 by volume into a larger vessel).

    • Observation: Note the pH and color. A shift in pigmentation often signals the onset of stress metabolite production.

  • Induction Fermentation (Day 7 - Day 14)

    • Return the combined culture to the shaker (200 rpm, 20–22°C).

    • Incubate for an additional 7 days .

    • Mechanism:[1][2][3][7][8] During this window, the fungi sense competitors. The bekl gene cluster is activated, synthesizing the macrolide core.

  • Harvest (Day 14)

    • Filter the mycelia from the broth using cheesecloth or a Buchner funnel.

    • Note: Berkeleylactones are secreted; the filtrate (broth) is the primary source, though extraction of mycelia is recommended for yield maximization.

Phase 2: Downstream Processing (Extraction & Isolation)

Objective: To isolate pure Berkeleylactone E from the complex metabolic soup.

1. Liquid-Liquid Extraction
  • Solvent: Chloroform (CHCl₃). Note: Ethyl Acetate is a greener alternative, but Stierle's original work prioritizes CHCl₃ for this specific macrolide solubility profile.

  • Protocol:

    • Extract the culture filtrate with CHCl₃ (1:1 v/v) three times.

    • Combine organic layers.

    • Dry over anhydrous Na₂SO₄.

    • Evaporate solvent under reduced pressure (rotary evaporator) to yield the Crude Gum .

2. Flash Chromatography (Fractionation)
  • Stationary Phase: Silica Gel 60 (0.04–0.063 mm).

  • Mobile Phase Gradient:

    • Start: 100% CHCl₃

    • Ramp: 0% → 20% Methanol (MeOH) in CHCl₃.

  • Fraction Collection: Collect fractions based on TLC spots. Berkeleylactones typically elute in the mid-polarity region (2–5% MeOH).

3. High-Performance Liquid Chromatography (Purification)
  • Instrument: RP-HPLC with UV detection (PDA).

  • Column: Phenomenex Luna C18 (or equivalent), 5 µm, 250 x 10 mm (Semi-prep).

  • Detection: 210 nm (macrolide carbonyls) and 254 nm.

  • Mobile Phase:

    • Solvent A: H₂O + 0.1% Formic Acid

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid

  • Gradient Method:

Time (min)% Solvent B (ACN)Flow Rate (mL/min)Phase
0.0102.0Equilibration
5.0102.0Injection/Hold
35.01002.0Linear Gradient
40.01002.0Wash
45.0102.0Re-equilibration
  • Isolation Logic: Berkeleylactone E is structurally distinct from A (the major component). It must be identified by NMR guided fractionation (looking for specific succinate moiety signals) or MS (m/z ~399-400 range for [M+H]+ or adducts, based on MW 384 for C20H32O7).

Part 3: Visualization & Logic

Workflow Diagram: Coculture to Crystal

The following diagram illustrates the critical "Time-Delayed" inoculation strategy required to induce the specific biosynthetic pathway.

Berkeleylactone_Protocol P_fuscum P. fuscum Axenic Culture Mix CO-CULTURE INITIATION (Day 7) P_fuscum->Mix Grow 7 Days P_cam P. camembertii Axenic Culture P_cam->Mix Grow 7 Days Ferment Competitive Fermentation (Days 7-14) Induction of 'bekl' cluster Mix->Ferment Mix 1:1 Extract CHCl3 Extraction (Broth Filtrate) Ferment->Extract Harvest Day 14 Flash Flash Chromatography (Silica Gel) CHCl3 -> MeOH Extract->Flash Crude Gum HPLC RP-HPLC (C18) Gradient ACN/H2O Flash->HPLC Enriched Fractions BerkE Berkeleylactone E (Isolated Compound) HPLC->BerkE Purification

Caption: Figure 1. The "Carefully Timed" coculture workflow ensures sufficient biomass before competitive stress induction.

Chemical Interaction Logic

Why does this work? The diagram below explains the biological causality.

Interaction_Logic Stress Interspecies Competition (Nutrient/Space) Gene Activation of Silent 'bekl' Gene Cluster Stress->Gene Triggers Biosynth Biosynthesis of 16-Membered Macrolides Gene->Biosynth Encodes Enzymes Diversity Chemical Diversity Biosynth->Diversity Produces BerkA Berkeleylactone A (Major: Antibiotic) Diversity->BerkA BerkE Berkeleylactone E (Minor: Modified Scaffold) Diversity->BerkE

Caption: Figure 2. Pathway activation logic showing how competition leads to the specific production of Berkeleylactone E.

Part 4: References

  • Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., Alverson, J. B., Hoody, J., McGrath, K., & Klepacki, D. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[1][3][4][9] Journal of Natural Products, 80(4), 1150–1160. [Link]

  • Stierle, A. A., & Stierle, D. B. (2021). Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum. Journal of Natural Products, 84(12), 3064–3070. [Link]

  • Wakefield, J., et al. (2017). Fungal–Fungal Co-culture: A Primer for Generating Chemical Diversity. Natural Product Reports, 34, 62-83. [Link]

Sources

Application Note: Stereoselective Synthesis of the γ,δ-Dihydroxy-α,β-unsaturated Ester Moiety in the Total Synthesis of Berkeleylactone E

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Significance of Berkeleylactone E's Core

Berkeleylactone E belongs to a family of 16-membered macrolides isolated from extremophilic Penicillium species.[1] These natural products, including the related and potent antibiotic Berkeleylactone A, have garnered significant interest due to their complex molecular architecture and biological activities.[2][3] A central and recurring structural feature within this family is the γ,δ-dihydroxy-α,β-unsaturated ester. The precise stereochemical configuration of these vicinal diols is paramount, as it profoundly influences the molecule's three-dimensional conformation and, consequently, its interaction with biological targets.

This application note provides a detailed technical guide on the strategic and stereoselective construction of this crucial moiety. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a robust experimental protocol, and offer expert insights into process validation and troubleshooting. The focus is not merely on the procedural steps but on the chemical rationale that ensures a predictable and high-fidelity stereochemical outcome, a cornerstone of modern asymmetric synthesis.

Strategic Imperative: The Sharpless Asymmetric Dihydroxylation

The primary challenge in constructing the γ,δ-dihydroxy fragment is the simultaneous and predictable installation of two adjacent stereocenters. For this task, the Sharpless Asymmetric Dihydroxylation (SAD) stands as the preeminent method of choice, valued for its reliability, high enantioselectivity, and broad substrate scope.[4][5] Its application has been a key enabling step in the total synthesis of numerous complex natural products, including Berkeleylactone I.[6][7]

Causality of Method Selection: The SAD reaction utilizes a catalytic amount of highly toxic and expensive osmium tetroxide (OsO₄) in concert with a stoichiometric, safer co-oxidant.[8] The brilliance of the method lies in the use of chiral quinine-derived ligands to create an asymmetric environment around the osmium catalyst. This chiral complex then delivers the two hydroxyl groups to a specific face of the alkene substrate, leading to a product with high enantiomeric purity.

The Catalytic Cycle Explained: The reaction proceeds through a well-elucidated catalytic cycle. The OsO₄ first coordinates with the chiral ligand (e.g., a phthalazine-based ligand like (DHQD)₂PHAL) to form a highly structured active catalyst. This complex then engages with the alkene substrate in a [3+2] cycloaddition, forming an osmate(VI) ester intermediate.[5] This intermediate is then hydrolyzed to release the syn-diol product. The co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), regenerates the osmium(VIII) species, allowing the catalytic cycle to continue.

SAD_Catalytic_Cycle sub Alkene + (DHQD)₂PHAL-OsO₄ cyclo [3+2] Cycloaddition sub->cyclo osmate Osmate(VI) Ester Intermediate cyclo->osmate hydrolysis Hydrolysis (H₂O) osmate->hydrolysis osVI Reduced Os(VI) osmate->osVI Releases Ligand diol Vicinal Diol Product hydrolysis->diol regen Re-oxidation K₃[Fe(CN)₆] osVI->regen regen->sub Regenerates Catalyst

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation (SAD).

Predicting Stereochemistry: A well-established mnemonic allows for the prediction of the diol's stereochemistry. When using AD-mix-β, which contains the (DHQD)₂PHAL ligand, the dihydroxylation occurs on the "top face" of the alkene when drawn in a specific orientation. Conversely, AD-mix-α, containing the pseudoenantiomeric (DHQ)₂PHAL ligand, delivers the hydroxyls to the "bottom face." This predictability is essential for multi-step syntheses like that of Berkeleylactone E.

Experimental Protocol: Asymmetric Dihydroxylation of a Precursor Ester

This protocol details the dihydroxylation of a generic (E)-α,β,γ,δ-unsaturated ester, a common precursor in the synthesis of Berkeleylactone E and its analogues.[9][10]

Workflow Overview:

Caption: Experimental workflow for the stereoselective dihydroxylation step.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
(E)-α,β,γ,δ-Unsaturated EsterSynthesis Grade (>98%)In-houseEnsure high geometric purity.
AD-mix-βN/ASigma-AldrichA pre-packaged mixture of K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, and (DHQD)₂PHAL.
tert-Butanol (t-BuOH)AnhydrousAcros Organics
WaterDeionizedMillipore
Methanesulfonamide (CH₃SO₂NH₂)≥98%Sigma-AldrichOptional but recommended for substituted alkenes.[5]
Sodium Sulfite (Na₂SO₃)AnhydrousFisher ScientificUsed for quenching the reaction.
Ethyl Acetate (EtOAc)HPLC GradeFor extraction.
Brine (Saturated NaCl)N/AIn-house
Magnesium Sulfate (MgSO₄)AnhydrousFor drying organic layers.
Silica Gel230-400 meshFor column chromatography.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (25 mL) and water (25 mL). Stir vigorously until a homogeneous solution is formed.

    • Cool the solvent mixture to 0 °C in an ice bath.

    • Add AD-mix-β (7.0 g, for a 5 mmol scale reaction) and methanesulfonamide (0.48 g, 5 mmol) to the cooled solvent. Stir vigorously until the solids are largely dissolved, resulting in a pale yellow-green, biphasic mixture.

    • Dissolve the (E)-α,β,γ,δ-unsaturated ester (5 mmol, 1.0 eq) in a minimal amount of t-BuOH and add it to the reaction mixture dropwise.

  • Reaction Monitoring:

    • Maintain the reaction at 0 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 30:70 Ethyl Acetate/Hexanes mixture.

    • The reaction is typically complete within 6-24 hours, indicated by the consumption of the starting material.

  • Workup and Quenching:

    • Once the reaction is complete, add solid sodium sulfite (Na₂SO₃, ~7.5 g) portion-wise at 0 °C.

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 45-60 minutes. The color should change from yellow-green to a pale orange or brown.

    • Add ethyl acetate (50 mL) to the flask. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification:

    • Combine the organic layers and wash with 2M KOH (2 x 20 mL) to remove the ligand, followed by a wash with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • The crude product is purified by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 50% ethyl acetate in hexanes) to afford the pure γ,δ-dihydroxy-α,β-unsaturated ester.

Data Validation and Expected Outcomes

The success of the protocol is defined by yield and stereoselectivity. Proper execution should result in the desired diol with high fidelity.

Typical Quantitative Results:

ParameterExpected ValueAnalytical Method
Chemical Yield 75 - 95%Isolated mass after purification
Diastereomeric Ratio (d.r.) >20:1¹H NMR analysis of the crude product
Enantiomeric Excess (e.e.) >95%Chiral HPLC/SFC analysis

Expert Insights & Troubleshooting:

  • Low Yield: Incomplete reaction is a common cause. Ensure vigorous stirring, as this is a biphasic reaction. For sterically hindered or electron-deficient alkenes, reaction times may be longer, or warming to room temperature may be required.

  • Low Stereoselectivity: The primary catalytic cycle is highly selective. Low e.e. can sometimes result from a competing secondary pathway.[5] This can often be suppressed by using a slightly higher concentration of the chiral ligand or ensuring the reaction temperature does not rise prematurely.

  • Difficult Hydrolysis: For some substrates, the hydrolysis of the osmate ester can be slow. The inclusion of methanesulfonamide (CH₃SO₂NH₂) is a well-established technique to accelerate this step and improve turnover frequency.[8]

Conclusion

The stereoselective formation of the γ,δ-dihydroxy-α,β-unsaturated ester is a critical phase in the total synthesis of Berkeleylactone E. The Sharpless Asymmetric Dihydroxylation provides a powerful and predictable method for achieving this transformation with excellent control over the stereochemical outcome. The protocol and insights provided herein serve as a comprehensive guide for researchers aiming to construct this key structural motif, enabling the synthesis of Berkeleylactone E and the exploration of its analogues for drug discovery and development.

References

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI. [Link]

  • Divergent Synthesis of Six Recent Berkeleylactones. ResearchGate. [Link]

  • Divergent Synthesis of Six Recent Berkeleylactones. Journal of Natural Products. [Link]

  • Synthesis of the fungal macrolide berkeleylactone A and its inhibition of microbial biofilm formation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

  • Total Synthesis of Berkeleylactone A. PubMed. [Link]

  • Total Synthesis and Determination of the Absolute Configuration of Berkeleylactone I. The Journal of Organic Chemistry. [Link]

  • Total Synthesis and Determination of the Absolute Configuration of Berkeleylactone I. PubMed. [Link]

  • Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews. [Link]

  • Catalytic Asymmetric Osmium-Free Dihydroxylation of Alkenes. Thieme. [Link]

  • Catalytic Asymmetric Dihydroxylation. University of York. [Link]

  • Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum. Journal of Natural Products. [Link]

  • Total Synthesis of Berkeleylactone A. The Journal of Organic Chemistry. [Link]

Sources

HRESIMS analysis parameters for Berkeleylactone E detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Parameters for Berkeleylactone E Detection

Executive Summary & Scientific Rationale

Berkeleylactone E (Molecular Formula: C20H32O7, Exact Mass: 384.2148 Da) is a bioactive 16-membered macrolide originally isolated from extremophilic Penicillium species, such as P. turbatum and P. fuscum ([1]). Structurally, it is distinguished by a macrocyclic core conjugated with a succinate moiety. In modern drug discovery and fungal metabolomics, the precise detection of this compound amidst a highly complex biological matrix requires the resolving power of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

As a Senior Application Scientist, I have designed this protocol to move beyond standard screening. The methodology leverages the unique physicochemical properties of Berkeleylactone E. The succinate group (a dicarboxylic acid derivative) is highly prone to deprotonation, making negative-ion mode ([M-H]−) exceptionally sensitive and selective. Conversely, the oxygen-rich macrolide core efficiently coordinates with sodium ions, making positive-ion mode ([M+Na]+) an excellent orthogonal validation tool. By utilizing a dual-polarity approach, this protocol establishes a self-validating analytical system that eliminates false positives from isobaric interferences.

Experimental Methodology & Causality

Step 1: Fungal Extraction and Sample Preparation
  • Cultivation & Harvest : Cultivate Penicillium turbatum in molasses broth for 9 days. Quench the culture with methanol (MeOH) and remove mycelia via gravity filtration ([2]).

  • Liquid-Liquid Extraction : Extract the filtrate three times with chloroform (CHCl3) or ethyl acetate.

    • Causality: The 16-membered macrolide ring is moderately non-polar, but the succinate group adds polarity. Chloroform efficiently partitions the semi-polar macrolides away from highly polar primary metabolites (e.g., sugars, amino acids) present in the broth.

  • Reconstitution : Dry the organic layer under vacuum and reconstitute the residue in 50% LC-MS grade Methanol/Water.

    • Causality: Reconstituting in a 50% aqueous mixture ensures the analyte remains fully solubilized while matching the initial mobile phase conditions of the UHPLC gradient, thereby preventing solvent-front distortion and peak broadening during injection.

Step 2: UHPLC Chromatographic Separation
  • Column Selection : Equip the UHPLC with a sub-2 µm C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Maintain the column compartment at 40°C.

    • Causality: The C18 stationary phase provides optimal retention for the hydrophobic macrolide backbone. Elevated column temperature reduces mobile phase viscosity, which sharpens peak resolution and minimizes system backpressure.

  • Mobile Phase Preparation :

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (FA).

    • Mobile Phase B: LC-MS grade Acetonitrile (ACN) + 0.1% Formic Acid (FA).

    • Causality: Formic acid acts as an ion-pairing agent, suppressing the ionization of the succinate moiety in the liquid phase to improve chromatographic peak shape. Simultaneously, it provides abundant protons for [M+H]+ formation during positive ESI.

Step 3: Dual-Polarity HRESIMS Acquisition
  • Source Optimization : Operate the mass spectrometer (e.g., Orbitrap or Q-TOF) in full-scan mode (m/z 100–1000), utilizing fast polarity switching between positive and negative ESI.

  • Self-Validating Detection :

    • Causality: Acquiring both [M-H]− and [M+Na]+ ions simultaneously creates an internal validation loop. If an extracted ion chromatogram (EIC) peak at m/z 383.2075 perfectly co-elutes with a peak at m/z 407.2046, the confidence in identifying Berkeleylactone E ([3]) is absolute, effectively ruling out background noise.

Quantitative Data & Analytical Parameters

Table 1: Optimized UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (H2O + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA) Curve
0.0 0.4 95 5 Initial
1.0 0.4 95 5 Isocratic
10.0 0.4 5 95 Linear
12.0 0.4 5 95 Isocratic
12.1 0.4 95 5 Linear

| 15.0 | 0.4 | 95 | 5 | Re-equilibration |

Table 2: HRESIMS Source Parameters (Generic Orbitrap/Q-TOF Settings)

Parameter Positive ESI Mode (+) Negative ESI Mode (-)
Capillary Voltage + 3.5 kV - 2.8 kV
Desolvation Temperature 350 °C 350 °C
Sheath Gas Flow 40 arb 40 arb
Aux Gas Flow 10 arb 10 arb
S-Lens RF Level 50 50

| Mass Resolution | 70,000 (at m/z 200) | 70,000 (at m/z 200) |

Table 3: Exact Mass and Diagnostic Adducts for Berkeleylactone E (C20H32O7)

Ion Species Formula Theoretical Exact Mass (m/z) Detection Priority
Neutral Monoisotopic C20H32O7 384.2148 N/A
Deprotonated Molecule [M-H]− 383.2075 Primary (Highest Sensitivity)
Protonated Molecule [M+H]+ 385.2221 Secondary

| Sodium Adduct | [M+Na]+ | 407.2046 | Primary (Orthogonal Confirmation) |

Visualizations

Workflow A Fungal Culture (Penicillium sp.) B Solvent Extraction (CHCl3 / MeOH) A->B C Sample Reconstitution (50% MeOH) B->C D RP-UHPLC (C18 Column) C->D E HRESIMS (Orbitrap/Q-TOF) D->E F Data Processing (< 5 ppm error) E->F

LC-HRESIMS analytical workflow for the extraction and detection of Berkeleylactone E.

Ionization cluster_pos Positive ESI Mode cluster_neg Negative ESI Mode M Berkeleylactone E (C20H32O7, Exact Mass: 384.2148 Da) P1 [M+H]+ m/z 385.2221 M->P1 + H+ (Formic Acid) P2 [M+Na]+ m/z 407.2046 M->P2 + Na+ (Buffer impurity) N1 [M-H]- m/z 383.2075 M->N1 - H+ (Succinate deprotonation)

Electrospray ionization logic and diagnostic adduct formation for Berkeleylactone E.

Data Processing & Self-Validation Protocol

To ensure absolute trustworthiness in the detection of Berkeleylactone E, the data processing pipeline must enforce strict validation gates:

  • Mass Accuracy Threshold : The extracted ion chromatogram (EIC) must match the theoretical exact mass within a strict < 5 ppm error window.

  • Isotopic Fidelity : The naturally occurring 13C isotope peak (M+1) must align with the theoretical relative abundance for a 20-carbon molecule (approximately 22% of the monoisotopic peak intensity).

  • Orthogonal Adduct Confirmation : The chromatographic retention time of the [M-H]− ion (m/z 383.2075) must match the [M+Na]+ ion (m/z 407.2046) within ±0.05 minutes. If these adducts do not perfectly co-elute, the signal must be rejected as an artifact or isobaric interference.

References

  • Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., Alverson, J. B., Hoody, J., McGrath, K., & Klepacki, D. (2017). "The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture." Journal of Natural Products, 80(4), 1150-1160. URL: [Link]

  • Stierle, A. A., Stierle, D. B., & Decato, D. (2021). "Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum." Journal of Natural Products, 84(12), 3064-3070. URL: [Link]

  • Natural Products Atlas. "Berkeleylactone E (NPA022271)." NP Atlas Database. URL: [Link]

Sources

Application Notes and Protocols: Yamaguchi Macrolactonization for the Synthesis of Berkeleylactone E

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Challenge of Macrolide Synthesis and the Berkeleylactone Family

The berkeleylactones are a family of 16-membered macrolides isolated from fungi, exhibiting a range of intriguing biological activities.[1][2] Berkeleylactone E, a member of this family, presents a significant synthetic challenge due to its stereochemically rich and complex macrocyclic structure. The construction of the large lactone ring is a critical and often low-yielding step in the total synthesis of such natural products. Among the arsenal of macrolactonization techniques available to synthetic chemists, the Yamaguchi protocol stands out for its reliability, mild conditions, and high yields, particularly for complex and sterically hindered substrates.[3]

This document provides a detailed guide to the application of the Yamaguchi macrolactonization for the synthesis of Berkeleylactone E. It is designed for researchers and professionals in organic synthesis and drug development, offering not just a protocol but also the underlying strategic and mechanistic considerations.

It is important to note that while the divergent synthesis of Berkeleylactone E has been reported, it utilized a domino addition-Wittig olefination for the key macrocyclization step.[4] The following protocol is therefore an expertly adapted procedure based on the successful application of the Yamaguchi macrolactonization in the total synthesis of the closely related Berkeleylactone F, as reported by Vakiti, R. R., et al.[5][6] This adaptation provides a robust and field-proven framework for achieving the synthesis of the Berkeleylactone E macrocycle.

The Yamaguchi Macrolactonization: A Two-Stage, One-Pot Protocol

The Yamaguchi macrolactonization is a powerful esterification method first reported by Masaru Yamaguchi and his coworkers in 1979.[7] It is particularly effective for the formation of large-ring lactones from a corresponding hydroxy acid (seco-acid). The reaction proceeds in two key stages within a single pot:

  • Activation of the Carboxylic Acid: The seco-acid is first treated with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a tertiary amine base, typically triethylamine (Et₃N). This forms a highly reactive mixed anhydride. The steric hindrance provided by the two ortho-chloro substituents on the benzoyl group is crucial, as it directs subsequent nucleophilic attack to the carbonyl of the seco-acid moiety.

  • DMAP-Catalyzed Intramolecular Cyclization: A stoichiometric amount of 4-dimethylaminopyridine (DMAP) is then introduced. DMAP acts as a hyper-nucleophilic acylation catalyst, attacking the mixed anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then efficiently intercepted by the distal hydroxyl group of the same molecule in an intramolecular fashion, leading to the formation of the macrolactone and regeneration of the DMAP catalyst. The reaction is conducted under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.[8]

Mechanistic Workflow of Yamaguchi Macrolactonization

Yamaguchi Macrolactonization SecoAcid Seco-Acid of Berkeleylactone E (1) MixedAnhydride Mixed Anhydride Intermediate (2) SecoAcid->MixedAnhydride + TCBC, Et₃N (Activation) TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) Et3N Et₃N TCBC->MixedAnhydride Et3N->MixedAnhydride Acylpyridinium N-Acylpyridinium Intermediate (3) MixedAnhydride->Acylpyridinium + DMAP (Catalyst Attack) DMAP_reagent DMAP DMAP_reagent->Acylpyridinium Macrolactone Berkeleylactone E (Protected) (4) Acylpyridinium->Macrolactone Intramolecular Cyclization DMAP_cat DMAP (regenerated) Acylpyridinium->DMAP_cat Release

Caption: Key intermediates in the Yamaguchi macrolactonization of Berkeleylactone E seco-acid.

Detailed Experimental Protocol (Adapted for Berkeleylactone E)

This protocol is adapted from the successful synthesis of Berkeleylactone F.[6] Researchers should perform small-scale trials to optimize conditions for the specific seco-acid of Berkeleylactone E.

Precursor: The seco-acid of Berkeleylactone E (structure derived from Schriefer and Schobert, 2023).[4]

Materials and Equipment:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two syringe pumps.

  • Anhydrous (dry) toluene and anhydrous tetrahydrofuran (THF).

  • 2,4,6-Trichlorobenzoyl chloride (TCBC).

  • Triethylamine (Et₃N), freshly distilled.

  • 4-(Dimethylamino)pyridine (DMAP).

  • Argon or nitrogen gas supply for maintaining an inert atmosphere.

  • Standard laboratory glassware for workup and purification.

  • Silica gel for column chromatography.

Step-by-Step Procedure:
  • Preparation of the Reaction Vessel:

    • To a large, flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous toluene (to achieve a final seco-acid concentration of approximately 0.001 M).

    • Begin vigorous stirring and heat the toluene to reflux.

  • Formation of the Mixed Anhydride (Slow Addition):

    • In a separate flame-dried flask, dissolve the seco-acid of Berkeleylactone E (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.

    • In a second separate flask, dissolve 2,4,6-trichlorobenzoyl chloride (1.5 eq) in anhydrous THF.

    • Using two separate syringe pumps, add the solution of the seco-acid/Et₃N and the solution of TCBC simultaneously and dropwise to the refluxing toluene over a period of 4-6 hours. This slow addition under high dilution is critical to favor intramolecular reaction.

  • DMAP-Catalyzed Cyclization:

    • After the addition is complete, add a solution of DMAP (4.0 eq) in anhydrous THF to the reaction mixture.

    • Continue to stir the reaction mixture at reflux for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any precipitated salts (e.g., triethylammonium chloride).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the protected Berkeleylactone E.

Quantitative Data Summary

The following table summarizes the typical reagent quantities and conditions for the Yamaguchi macrolactonization, adapted from the Berkeleylactone F synthesis.[6]

ParameterValueRationale
Substrate Seco-acid of Berkeleylactone EThe linear hydroxy-carboxylic acid precursor.
Solvent Anhydrous Toluene & THFToluene is a high-boiling, non-polar solvent ideal for high-dilution conditions. THF is used to dissolve the reactants for slow addition.
Concentration ~0.001 MHigh dilution is crucial to minimize intermolecular side reactions and favor the desired intramolecular cyclization.
Activating Agent 2,4,6-Trichlorobenzoyl Chloride (TCBC)Forms a highly reactive mixed anhydride, with steric hindrance directing the subsequent nucleophilic attack.
Base Triethylamine (Et₃N)Scavenges the HCl produced during the formation of the mixed anhydride.
Catalyst 4-(Dimethylamino)pyridine (DMAP)A hyper-nucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate, accelerating the lactonization.
Temperature Reflux (Toluene, ~111 °C)Provides the necessary thermal energy to overcome the activation barrier for cyclization, especially for large, conformationally flexible rings.
Reaction Time 16-22 hours (total)Ensures complete formation of the mixed anhydride and subsequent cyclization.
Typical Yield 60-75% (based on Berkeleylactone F)The Yamaguchi protocol is known for providing good to excellent yields in macrolactonization reactions.

Field-Proven Insights and Troubleshooting

  • Anhydrous Conditions are Paramount: The Yamaguchi reagent and the mixed anhydride intermediate are highly sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous to prevent hydrolysis and low yields.

  • Purity of Reagents: The purity of TCBC, Et₃N, and DMAP is critical. Use freshly distilled or high-purity commercial reagents.

  • Slow Addition is Key: The success of the macrolactonization heavily relies on maintaining high-dilution conditions. A slow, simultaneous addition of the seco-acid and the Yamaguchi reagent via syringe pump is the most reliable method to prevent oligomerization.

  • Monitoring the Reaction: TLC is an effective way to monitor the disappearance of the starting seco-acid. The product macrolactone will typically have a higher Rf value.

  • Low Yields: If yields are low, consider increasing the dilution even further. Also, verify the purity of all reagents and the integrity of the inert atmosphere. In some cases, adjusting the amount of DMAP can influence the reaction rate and yield.

References

  • Schriefer, M. G.; Schobert, R. Divergent Synthesis of Six Recent Berkeleylactones. J. Nat. Prod.2023, 86 (2), 423–428. [Link]

  • Wikipedia. Yamaguchi esterification.[Link]

  • Ferko, B.; et al. Total Synthesis of Berkeleylactone A. J. Org. Chem.2019, 84 (11), 7159–7165. [Link]

  • Vakiti, A. R.; et al. Total synthesis of Berkeleylactone F. Synth. Commun.2021, 52 (2), 205-211. [Link]

  • Schriefer, M. G.; et al. Synthesis of the fungal macrolide berkeleylactone A and its inhibition of microbial biofilm formation. Org. Biomol. Chem.2021, 19, 4743-4751. [Link]

  • Majhi, P. K.; et al. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Front. Chem.2024. [Link]

  • SigutLabs. Yamaguchi reagent – Reagent of the month June.2023. [Link]

  • ResearchGate. Total synthesis of Berkeleylactone F.2021. [Link]

  • Chem-Station. Yamaguchi Macrolactonization.2014. [Link]

  • Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bull. Chem. Soc. Jpn.1979, 52, 1989–1993. [Link]

  • Organic Chemistry Portal. Yamaguchi Esterification.[Link]

  • Stierle, A. A.; et al. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. J. Nat. Prod.2017, 80 (4), 1150–1160. [Link]

  • Cowled, M. S.; et al. Stereodivergent Hydroxylation of Berkeleylactones by Penicillium turbatum. J. Nat. Prod.2023, 86 (3), 541–549. [Link]

Sources

Precision Isolation of MMP-3 Inhibitors: An Integrated Chemotype-Guided Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Traditional bioassay-guided fractionation is often a "black box" process—labor-intensive, time-consuming, and prone to the rediscovery of known compounds. This guide outlines a Chemotype-Guided Isolation strategy for identifying Matrix Metalloproteinase-3 (MMP-3) inhibitors. By integrating LC-MS/MS molecular networking with FRET-based enzymatic assays before final purification, researchers can prioritize novel chemical scaffolds (chemotypes) and avoid nuisance compounds (PAINS). This protocol leverages Bioactivity-Based Molecular Networking (BMN) to statistically correlate specific spectral features with MMP-3 inhibition.

Introduction: The Stromelysin-1 Challenge

MMP-3 (Stromelysin-1) is a zinc-dependent endopeptidase critical in tissue remodeling. Its upregulation is implicated in rheumatoid arthritis, tumor metastasis, and neuroinflammation.

The Problem: Screening natural product extracts for MMP-3 inhibitors is fraught with false positives due to:

  • Non-specific Metal Chelation: Compounds stripping the catalytic Zinc ion.

  • Aggregation: Colloidal formation sequestering the enzyme.

  • Autofluorescence: Interference with FRET signals.

The Solution: Instead of iteratively fractionating and testing, we use Chemotype-Guided Isolation . We fractionate the crude extract once, profile all fractions via LC-MS/MS, and test them for bioactivity. We then map the bioactivity profile onto the molecular network.[1][2] Clusters of nodes (chemotypes) that show a strong Pearson correlation with inhibition are targeted for isolation.[1]

Strategic Workflow

The following diagram illustrates the parallel processing of chemical and biological data to pinpoint active chemotypes.

ChemotypeWorkflow cluster_0 Sample Processing cluster_1 Chemical Stream (LC-MS) cluster_2 Biological Stream (MMP-3) cluster_3 Integration & Isolation RawMaterial Crude Extract MicroFrac Micro-Fractionation (96-well Deep Well) RawMaterial->MicroFrac LCMS LC-MS/MS Profiling (Data Dependent Acquisition) MicroFrac->LCMS MMPAssay MMP-3 FRET Assay (Dose Response) MicroFrac->MMPAssay FeatureFind Feature Detection (MZmine / Optimus) LCMS->FeatureFind MolNet Molecular Networking (GNPS) FeatureFind->MolNet Correlation Pearson Correlation (Ion Intensity vs. % Inhibition) MolNet->Correlation IC50Calc Inhibition Profile Generation MMPAssay->IC50Calc IC50Calc->Correlation TargetID Prioritized Chemotype (Active Cluster Identification) Correlation->TargetID Isolation Targeted Isolation (Semi-Prep HPLC) TargetID->Isolation

Figure 1: Integrated workflow for Bioactivity-Based Molecular Networking (BMN) targeting MMP-3 inhibitors.

Protocol A: The MMP-3 Inhibition Assay (FRET)

This assay uses a fluorogenic substrate (Mca-KPLGL-Dpa-AR-NH2). The Dpa group quenches the Mca fluorescence. Upon cleavage by MMP-3, fluorescence increases.

Reagents & Buffer Preparation
  • Assay Buffer (Critical): 50 mM HEPES (pH 6.8), 10 mM CaCl₂, 0.5 mM MgCl₂, 50 µM ZnCl₂, 0.01% Brij-35.[3]

    • Expert Note: The ZnCl₂ is essential to maintain MMP structural integrity, but excess zinc can precipitate. Brij-35 prevents enzyme adsorption to the plate and reduces false positives from aggregators.

  • Enzyme: Recombinant Human MMP-3 (Catalytic Domain).

  • Substrate: Fluorogenic Peptide Substrate IX (R&D Systems or equivalent). Excitation: 320 nm / Emission: 405 nm.

  • Activator: 4-Aminophenylmercuric acetate (APMA).[4]

  • Positive Control: NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid).

Enzyme Activation (The "Gotcha" Step)

Pro-MMP-3 is inactive. It requires APMA activation.

  • Dilute MMP-3 to 100 µg/mL in Assay Buffer.

  • Add APMA to a final concentration of 1 mM.[4]

  • Incubate at 37°C for 24 hours. (Do not shorten this step; MMP-3 activation is slow compared to MMP-2/9).

  • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Assay Procedure (96-well Black Plate)
  • Library Prep: Dispense 1 µL of fraction/extract (in DMSO) into wells. Final DMSO concentration must be <1%.

  • Enzyme Addition: Add 89 µL of activated MMP-3 (diluted to 2-5 nM final concentration) to wells.

  • Incubation: Incubate for 30 mins at 25°C to allow inhibitor binding.

  • Substrate Initiation: Add 10 µL of Substrate (10 µM final concentration).

  • Kinetic Read: Measure fluorescence (Ex 320nm / Em 405nm) every 60 seconds for 30 minutes.

  • Calculation: Calculate the slope (RFU/min) of the linear portion.

    
    
    

Protocol B: Chemotype Profiling & Integration

This section bridges the chemistry and biology.

Micro-Fractionation
  • Inject 50-100 µL of crude extract onto an analytical HPLC column (C18).

  • Collect fractions every 30-60 seconds into a 96-deep-well plate.

  • Dry down plates and resuspend in DMSO.

  • Split Plate: Use 10 µL for the MMP-3 Assay (Protocol A) and 5 µL for LC-MS/MS.

LC-MS/MS Data Acquisition
  • System: Q-TOF or Orbitrap Mass Spectrometer.

  • Mode: Data Dependent Acquisition (DDA). Top 5-10 most intense ions selected for MS2 fragmentation.

  • Polarity: Run both Positive and Negative modes if possible, though Positive is standard for alkaloids/peptides.

Data Processing (Feature Finding)

Use MZmine 3 or Optimus to process raw MS data.

  • Mass Detection: Set noise level thresholds.

  • Chromatogram Builder: Connect data points into peaks.

  • Deisotoping: Remove C13 isotopes.

  • Alignment: Align peaks across all fractions based on m/z and Retention Time (RT).

  • Gap Filling: Critical for correlation analysis.

  • Export: Export the Feature Quantification Table (.csv) and MS2 Spectral Data (.mgf).

Bioactivity-Based Molecular Networking (BMN)
  • Upload to GNPS: Upload the .mgf and quantification table to the GNPS platform (gnps.ucsd.edu).

  • Select Workflow: Choose "Feature-Based Molecular Networking" (FBMN).

  • Integration:

    • Using the quantification table, the software (or a local Python/R script) calculates the Pearson Correlation Coefficient (r) between the intensity of each ion (feature) across the fractions and the % Inhibition of those fractions.

  • Visualization:

    • Import the network into Cytoscape .[5]

    • Map "Node Size" to "Bioactivity Correlation (r)".[1][2]

    • Nodes with

      
       and 
      
      
      
      are statistically likely to be the active drivers.[6]

Interpretation & Targeted Isolation[1][2]

Visualizing the Target

In Cytoscape, look for Clusters (Molecular Families) where the majority of nodes are large (high correlation).

  • Scenario A (Singleton): A single unconnected node has high correlation. This might be a unique active compound or a false positive.[7]

  • Scenario B (Cluster): A cluster of structurally related analogs where several members show high correlation. This is the gold standard. It indicates a bioactive chemotype.

The Isolation Decision
  • Identify the

    
     and Retention Time of the highest correlating node in the cluster.
    
  • Check the MS2 spectrum against library databases (GNPS, NIST) to dereplicate known compounds.

  • If the spectrum is novel (no library match), proceed to Targeted Isolation .

  • Use the RT from the LC-MS run to guide a Preparative HPLC isolation, collecting only the narrow window containing the target mass.

Troubleshooting & Validation (Self-Correction)

Issue: High Correlation but No Activity after Isolation.

  • Cause: Synergistic effects in the mixture were lost, or the active compound degraded.

  • Solution: Re-test the adjacent fractions. Ensure isolation solvents (e.g., TFA) were fully removed, as they can inhibit MMPs.

Issue: False Positives (PAINS).

  • Cause: Polyphenols (Tannins) or aggregators.

  • Check: Add 0.01% Triton X-100 or increase Brij-35 to 0.1% in the assay. If activity disappears, it was an aggregator.

  • Check: Run a counter-screen using an unrelated enzyme (e.g., Trypsin) or the MMP-3 assay without the enzyme (to check for quenching/fluorescence of the compound itself).

Issue: Zinc Chelation.

  • Cause: Hydroxamic acids or catechols stripping the active site metal.

  • Validation: If the compound is a chelator, its activity will decrease significantly if the buffer ZnCl₂ concentration is increased (e.g., to 100 µM).

References

  • Nothias, L. F., et al. (2018). Bioactivity-Based Molecular Networking for the Discovery of Drug Leads in Natural Product Bioassay-Guided Fractionation. Journal of Natural Products, 81(4), 758-767. Link

  • Nagase, H., et al. (1994). Design and characterization of fluorogenic substrates for matrix metalloproteinases. Journal of Biological Chemistry, 269, 20952-20957. Link

  • Baell, J. B., & Holloway, G. A. (2010).[7] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Wang, M., et al. (2016). Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking. Nature Biotechnology, 34, 828–837. Link

  • Knight, C. G., et al. (1992). A novel coumarin-labelled peptide for sensitive continuous assays of the matrix metalloproteinases. FEBS Letters, 296(3), 263-266. Link

Sources

Troubleshooting & Optimization

Improving yield of Berkeleylactone E in fungal coculture fermentation

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Biological Context[1][2][3][4][5][6][7][8][9][10][11]

Berkeleylactone E is a 16-membered macrocyclic polyketide originally isolated from the coculture of two extremophilic fungi—Penicillium fuscum and Penicillium camembertii (also classified as P. clavigerum)—sourced from the acidic, metal-rich waters of Berkeley Pit Lake [1].

Unlike its analogue Berkeleylactone A (which targets MRSA), Berkeleylactone E is noted for its cytotoxic potential, specifically inhibiting the migration of human pancreatic carcinoma cells (HPAF-II) and showing activity against leukemia cell lines [1].

The Core Challenge: In standard axenic (single-strain) culture, the biosynthetic gene clusters (BGCs) responsible for Berkeleylactone E production in P. fuscum are typically silent (cryptic). Production requires a specific ecological trigger—mimicked in the lab by coculture—to induce epigenetic remodeling or stress signaling.

Experimental Workflow (Standard Operating Procedures)

Module A: Strain Management & Inoculum Preparation

Objective: Establish a balanced competitive environment where neither strain completely overruns the other before secondary metabolite induction occurs.

ParameterSpecificationNotes
Producer Strain Penicillium fuscum (e.g., Strain PA-96)The primary biosynthetic engine.
Inducer Strain Penicillium camembertii / clavigerumThe stressor/competitor.
Media Base Potato Dextrose Broth (PDB)Standard induction medium [2].
Inoculum Density

spores/mL
Critical to normalize biomass.

Protocol:

  • Revival: Plate strains separately on Potato Dextrose Agar (PDA). Incubate at 23°C for 7–10 days until sporulation is dense.

  • Harvest: Flood plates with sterile H₂O + 0.1% Tween 80. Gently scrape to release spores.

  • Quantification: Use a hemocytometer to adjust both suspensions to

    
     spores/mL.
    
Module B: Fermentation Parameters

Objective: Induce "Microbial Crosstalk" without causing rapid cell death.

  • Vessel: 1L Erlenmeyer flasks containing 250 mL PDB.

  • Inoculation Strategy (The "Careful Timing"):

    • Simultaneous: Add 1 mL of P. fuscum and 1 mL of P. camembertii concurrently.

    • Staggered (Troubleshooting): If P. camembertii grows too fast, inoculate P. fuscum 48 hours prior to the inducer.

  • Incubation:

    • Temp: 23–25°C (Mimics the cool pit water surface).

    • Agitation: 150 RPM (Ensure oxygenation; these are aerobic fungi).

    • Duration: 6–9 days. Monitor pH; a shift often signals the onset of secondary metabolism.

Module C: Extraction & Isolation

Objective: Recover the macrolide from the complex organic matrix.

  • Harvest: Separate mycelia from broth via filtration (cheesecloth or Buchner funnel).

  • Liquid-Liquid Extraction:

    • Extract the filtrate with Chloroform (CHCl₃) (1:1 v/v) x 3 times.

    • Note: Berkeleylactones are moderately non-polar. CHCl₃ is the validated solvent [2].

  • Concentration: Evaporate solvent in vacuo to yield the crude gum.

  • Purification:

    • Stationary Phase: Sephadex LH-20 (for size exclusion/cleanup) followed by C18 Reverse-Phase HPLC.

    • Mobile Phase: Gradient elution with MeOH/H₂O (0.1% Formic Acid).

Mechanism of Action (Visualization)[2][4][10][11]

The following diagram illustrates the theoretical pathway of induction in the coculture system.

Berkeleylactone_Induction Inducer P. camembertii (Inducer Strain) Signal Stress Signal (Diffusible Factor / Contact) Inducer->Signal Secretes/Competes Producer P. fuscum (Producer Strain) Signal->Producer Triggers Receptor Epigenetic Remodeling BGC Silent BGC Activation Receptor->BGC Derepression Producer->Receptor Intracellular Cascade Product Berkeleylactone E (Yield) BGC->Product Biosynthesis

Figure 1: Hypothesized induction pathway where competitive stress triggers the activation of silent biosynthetic gene clusters (BGCs) in P. fuscum.

Troubleshooting & FAQs

Diagnostic Matrix: Low Yield or No Production
SymptomProbable CauseCorrective Action
Monoculture Dominance One strain outcompeted the other too early.Adjust Inoculum: Reduce the spore count of the dominant strain by 50% or delay its inoculation by 48 hours.
No Berkeleylactone E BGC remains silent; insufficient stress.Media Stress: Switch from PDB to M1D medium (lower nutrient availability increases competition).
Emulsion during Extraction High protein/lipid content in broth.Brine Wash: Add saturated NaCl solution to the broth before CHCl₃ extraction to break emulsions.
Degradation pH drift or thermal instability.Harvest Check: Harvest strictly at Day 7. Prolonged fermentation can lead to enzymatic degradation of the lactone ring.
Frequently Asked Questions

Q1: The coculture is incredibly inconsistent. Is there an alternative source? A: Yes. This is a critical "Pro Tip." A 2021 study identified that Penicillium turbatum produces Berkeleylactone E (and the related A26771B) in axenic (single) culture [3].[1]

  • Recommendation: If you cannot stabilize the P. fuscum coculture, obtain P. turbatum and ferment in PDB. This eliminates the variables of microbial competition.

Q2: Can I use Ethyl Acetate instead of Chloroform? A: Ethyl Acetate (EtOAc) is safer but pulls more polar impurities/sugars, which complicates HPLC purification. If you must use EtOAc, include a back-wash step with water to remove sugars before evaporation. However, Stierle et al. validated CHCl₃ for this specific macrolide series [2].

Q3: How do I distinguish Berkeleylactone E from A during analysis? A: They are structurally similar 16-membered macrolides.

  • Berkeleylactone A: Antibiotic activity (MRSA).[2][3][4][1][5]

  • Berkeleylactone E: Cytotoxic activity (HPAF-II).

  • Analytical: Use LC-MS. Look for the molecular ion peaks. Distinct retention times on C18 are required; verify with reference standards if available.

Decision Support Logic (Workflow Optimization)

Use this logic tree to determine your next experimental step.

Troubleshooting_Logic Start Start: Low Yield of Berkeleylactone E CheckStrain Are you using P. fuscum coculture? Start->CheckStrain AnalyzeBroth Analyze Broth via HPLC (Day 7) CheckStrain->AnalyzeBroth Detected Compound Detected but Low Titer AnalyzeBroth->Detected NotDetected Compound Not Detected AnalyzeBroth->NotDetected Opt1 Optimize Extraction: Switch to CHCl3 Check pH at harvest Detected->Opt1 Refine Process Opt2 Switch Strategy: Obtain Penicillium turbatum (Axenic Producer) NotDetected->Opt2 Change System

Figure 2: Decision matrix for optimizing yield. Note the pivot to P. turbatum if coculture remains recalcitrant.

References

  • Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., Alverson, J. B., Hoody, J., ... & Klepacki, D. (2017).[2][6] The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[2][3][4][6][1][5] Journal of Natural Products, 80(4), 1150-1160. [3][5]

  • Stierle, A. A., & Stierle, D. B. (2017).[1] Bioactive Secondary Metabolites from Acid Mine Waste Extremophiles. Natural Product Communications, 12(8).

  • Stierle, A. A., Stierle, D. B., Alverson, J., & Gibson, N. (2021).[1] Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum.[6][1] Journal of Natural Products, 84(12), 3064–3070.[1]

Sources

Technical Support Center: Scaling Up Berkeleylactone E Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center for Berkeleylactone E . This 16-membered macrolide is a succinylated prodrug of the potent antibiotic A26771B, originally isolated from extremophilic Penicillium species[1],[2]. While milligram-scale total synthesis relies on divergent strategies from common intermediates[1], transitioning to multigram or kilogram scale introduces severe thermodynamic and kinetic bottlenecks.

This guide provides process chemists with field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to successfully scale up the synthesis of Berkeleylactone E.

Process Overview & Synthetic Strategy

The scalable synthesis of Berkeleylactone E relies on three critical nodes:

  • Yamaguchi Esterification to couple the highly functionalized aliphatic acid and alcohol fragments.

  • Ring-Closing Metathesis (RCM) to forge the 16-membered macrolactone core.

  • Regioselective Succinylation to install the C-5 succinate moiety characteristic of the Berkeleylactone E prodrug[3],[4].

Workflow A Fragment A (Carboxylic Acid) C Yamaguchi Esterification (Mixed Anhydride) A->C B Fragment B (Alcohol) B->C D Acyclic Diene Ester C->D Coupling E Ring-Closing Metathesis (Grubbs II, High Dilution) D->E Cyclization F 16-Membered Macrolactone E->F Ru Scavenging G Regioselective Succinylation (Succinic Anhydride, DMAP) F->G Deprotection & Derivatization H Berkeleylactone E (API Prodrug) G->H Final Polish

Figure 1: Scalable synthetic workflow for Berkeleylactone E.

Frequently Asked Questions (FAQs): Scale-Up Bottlenecks

Q1: Why do we use Yamaguchi esterification instead of standard Steglich (DCC/DMAP) conditions for fragment coupling? A: The Steglich esterification frequently fails on scale for complex macrolide precursors due to the sterically hindered nature of the secondary alcohols involved, leading to an irreversible O-to-N acyl migration that forms an inactive N-acylurea byproduct[1]. The Yamaguchi protocol utilizes 2,4,6-trichlorobenzoyl chloride (TCBC). The bulky ortho-chlorines on the aromatic ring sterically shield the aryl carbonyl of the resulting mixed anhydride. This forces the incoming alcohol nucleophile to exclusively attack the aliphatic carbonyl, ensuring high yields without epimerization[5].

Q2: My Ring-Closing Metathesis (RCM) yield drops from 85% at 10 mg scale to 40% at 10 g scale. What is causing this? A: This is a classic mass-transfer issue. RCM is an equilibrium-driven reaction that produces ethylene gas as a byproduct. On a 10 mg scale, ethylene easily escapes the low-volume solution. On a 10 g scale, increased hydrostatic pressure and poor surface-area-to-volume ratios keep ethylene dissolved in the solvent, driving the equilibrium backward toward the acyclic diene. Solution: You must implement active subsurface Argon/Nitrogen sparging or operate under a slight vacuum to physically sweep ethylene out of the reactor.

Q3: How do I prevent Ruthenium catalyst residues from isomerizing the olefins during scale-up? A: As the Grubbs II catalyst degrades at the end of the RCM reaction, it forms ruthenium-hydride species. During solvent concentration, these hydrides actively catalyze the migration of your newly formed double bond, destroying the stereochemistry of the macrolactone. Solution: You must quench the catalyst before concentrating the solvent. Use a heavy-metal scavenger like SiliaMetS Thiol or a DMSO wash (50 equivalents relative to Ru) to coordinate and precipitate the metal.

Troubleshooting Guide: RCM & Impurity Control

Troubleshooting Start Issue: Low RCM Yield or Dimer Formation Check1 Is dimer > 5% by HPLC? Start->Check1 Sol1 Decrease concentration or use syringe pump Check1->Sol1 Yes Check2 Is starting material unreacted? Check1->Check2 No Sol2 Sparging with N2/Ar to remove ethylene Check2->Sol2 Yes, conversion stalls Sol3 Check for Ru catalyst poisoning (thiol/amine) Check2->Sol3 Yes, no initiation

Figure 2: Troubleshooting logic tree for Ring-Closing Metathesis (RCM) bottlenecks.

Quantitative Data: RCM Optimization

To validate the necessity of sparging and dilution, compare the scale-up metrics below. Notice how the combination of active sparging and syringe-pump addition suppresses intermolecular dimerization.

ScaleConcentrationCatalyst LoadingEngineering ControlYieldDimer/Oligomer %
10 mg2.0 mM5.0 mol%None (Flask)82%< 2%
1.0 g2.0 mM5.0 mol%None (Flask)45%18%
1.0 g2.0 mM5.0 mol%Active Ar Sparging78%4%
10.0 g5.0 mM2.0 mol%Ar Sparging + Syringe Pump85%< 2%

Table 1: Optimization of RCM parameters for the Berkeleylactone core.

Self-Validating Experimental Protocols

Protocol A: Scaled-Up Yamaguchi Esterification

Objective: Couple the acyclic fragments while preventing intermolecular oligomerization.

  • Mixed Anhydride Formation: In a dry 2 L reactor under Argon, dissolve the carboxylic acid fragment (1.0 eq) and DIPEA (3.0 eq) in anhydrous THF (0.2 M). Cool to 0 °C. Dropwise add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.2 eq).

    • Self-Validation Check: Stir for 2 hours at room temperature. A white precipitate (DIPEA·HCl) will form. TLC (Hexanes/EtOAc 7:3) should show complete consumption of the acid and a new, less polar spot (the mixed anhydride).

  • High-Dilution Coupling: In a separate 5 L reactor, dissolve the alcohol fragment (0.95 eq) and DMAP (4.0 eq) in anhydrous Toluene (0.05 M).

  • Syringe Pump Addition: Filter the mixed anhydride solution to remove the DIPEA·HCl salts, then add the filtrate to the 5 L reactor via a syringe pump over 6 hours at room temperature.

    • Causality: Slow addition ensures the concentration of the mixed anhydride remains extremely low, kinetically favoring the reaction with the alcohol over intermolecular side reactions.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash with 1N HCl, and dry over Na₂SO₄.

Protocol B: Scalable Ring-Closing Metathesis (RCM) & Ru Scavenging

Objective: Cyclize the diene to the 16-membered macrolactone and safely remove heavy metals.

  • Degassing (Critical Step): Dissolve the acyclic diene ester in anhydrous, degassed Dichloromethane (DCM) to a final concentration of 2.0 mM. Insert a sparging stone and bubble Argon vigorously through the solution for 45 minutes.

  • Initiation: Heat the solution to a gentle reflux (40 °C). Add Grubbs 2nd Generation Catalyst (2.0 mol%) in a single portion.

    • Self-Validation Check: The solution will immediately turn a deep purplish-red. If the solution turns brown or black within the first 15 minutes, the catalyst has decomposed prematurely due to moisture, oxygen, or heteroatom poisoning.

  • Continuous Sparging: Maintain reflux and active Argon sparging for 4 hours. Monitor by HPLC until starting material is < 1%.

  • Catalyst Quenching: Cool the reactor to room temperature. Add DMSO (50 equivalents relative to the Ru catalyst) and stir for 12 hours.

    • Causality: DMSO acts as a strong coordinating ligand, displacing the alkylidene from the active Ru center and forming a highly polar, inactive Ru-DMSO complex that will not isomerize your double bonds during concentration.

  • Isolation: Concentrate the DCM under reduced pressure (bath temp < 30 °C). Purify via silica gel chromatography to isolate the macrolactone core.

Protocol C: Regioselective Succinylation

Objective: Install the succinate moiety to yield Berkeleylactone E.

  • Reaction Setup: Dissolve the macrolactone intermediate in anhydrous Pyridine (0.1 M) at 0 °C.

  • Reagent Addition: Add Succinic Anhydride (3.0 eq) and a catalytic amount of DMAP (0.2 eq). Stir and allow to warm to room temperature over 12 hours.

    • Self-Validation Check: LC-MS will show a mass shift of +100 Da corresponding to the addition of the succinate group[4].

  • Purification: Dilute with EtOAc and wash extensively with 10% aqueous CuSO₄ to remove pyridine. Dry, concentrate, and crystallize to yield the final Berkeleylactone E API.

References[1] Schriefer, M. G., & Schobert, R. (2023). Divergent Synthesis of Six Recent Berkeleylactones. Journal of Natural Products, 86(2), 423-428. URL: https://pubs.acs.org/doi/10.1021/acs.jnatprod.3c00053[3] Zhang, Y., et al. (2022). Newly Discovered Mechanisms of Antibiotic Self-Resistance with Multiple Enzymes Acting at Different Locations and Stages. International Journal of Molecular Sciences, 24(1), 406. URL: https://www.mdpi.com/1422-0067/24/1/406[2] Stierle, A. A., et al. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Journal of Natural Products, 80(4), 1150-1160. URL: https://pubs.acs.org/doi/10.1021/acs.jnatprod.7b00133[5] Frontiers in Chemistry (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1458900/full[4] Stierle, A. A., et al. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture (PMC Archive). NIH Public Access. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5448281/

Sources

Technical Support Center: Stereochemical Assignment of Berkeleylactone E Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers engaged in the synthesis and characterization of Berkeleylactone E and its analogs. The complex, flexible structures of these 16-membered macrolides present significant challenges in the unambiguous assignment of absolute configuration. Misassignment is a common pitfall in natural product chemistry, often arising from the misinterpretation of ambiguous data or over-reliance on a single analytical method[1][2]. This guide provides in-depth, field-proven insights, troubleshooting protocols, and decision-making workflows to help you navigate these challenges and ensure the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: Why is determining the absolute configuration of Berkeleylactone analogs so challenging?

The difficulty arises from a combination of structural features inherent to this class of molecules:

  • High Conformational Flexibility: The 16-membered macrolide core and the acyclic side-chains can adopt multiple low-energy conformations in solution[3]. This flexibility can average out key NMR parameters (like coupling constants and NOEs) and complicate the interpretation of chiroptical data (like ECD), making it difficult to rely on a single dominant conformer for analysis[4].

  • Multiple Stereocenters: Berkeleylactone E and its analogs possess numerous stereocenters. While 2D NMR techniques can often establish the relative configuration of adjacent centers, determining the overall absolute configuration requires methods that can distinguish between the molecule and its mirror image[1][5].

  • Lack of Strong UV/Vis Chromophores: Many Berkeleylactone analogs lack strong, isolated chromophores necessary for the straightforward application of certain chiroptical methods, such as the exciton chirality method for Electronic Circular Dichroism (ECD)[6][7].

Q2: My optical rotation ([α]D) data for a synthesized analog doesn't match the literature value. Does this automatically mean my assignment is wrong?

Not necessarily. While a significant deviation is a major red flag, you should consider several factors before concluding a misassignment:

  • Purity: Even minor chiral impurities can drastically alter the measured optical rotation value[8]. Ensure your sample is of high chemical and enantiomeric purity.

  • Solvent and Concentration: Optical rotation is highly dependent on the solvent, concentration, and temperature. Ensure your measurement conditions precisely match those reported in the literature.

  • Empirical Comparisons: Relying solely on comparing the sign of rotation with related compounds is notoriously unreliable and can lead to error propagation in the literature[2][8]. The overall conformation of a flexible molecule can change with minor structural modifications, sometimes even inverting the sign of the specific rotation for the same absolute configuration at key centers.

Q3: When should I choose Mosher's ester analysis over a computational method like ECD, or vice versa?

The choice depends on your molecule's specific features and the resources available. The workflow diagram below provides a decision-making framework. In short:

  • Choose Mosher's Ester Analysis when: You have a free secondary alcohol and sufficient material (~1-5 mg) to perform the derivatization reactions[9][10]. It is a powerful, empirical method that provides data directly on the configuration of the carbinol center.

  • Choose Computational ECD/VCD when: You have a chromophore (for ECD) or want to analyze the molecule's global chirality[3][11]. These methods compare the experimental chiroptical spectrum to a spectrum calculated using quantum mechanics (e.g., Density Functional Theory, DFT)[12]. A good match provides strong evidence for the absolute configuration. This is often the method of choice when suitable crystals for X-ray analysis cannot be obtained[13].

Q4: What is the most definitive method for assigning absolute configuration?

Single-crystal X-ray crystallography is considered the "gold standard" for unambiguously determining the complete three-dimensional structure of a molecule, including its absolute configuration, provided a suitable crystal can be grown[14][15][16][17]. However, obtaining high-quality crystals of complex natural products can be a significant bottleneck[15][18]. In the absence of a crystal structure, a combination of other methods (e.g., total synthesis of a proposed structure[19], Mosher's analysis, and computational chiroptical spectroscopy) is required to build a conclusive argument[1].

Troubleshooting Guides & Protocols

This section provides detailed troubleshooting for common experimental hurdles and step-by-step protocols for key analytical techniques.

Guide 1: Troubleshooting Mosher's Ester Analysis

Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of secondary alcohols by analyzing the chemical shift differences (Δδ) in diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters[9][10][20][21].

Problem: My Δδ (δS - δR) values are inconsistent or do not fit the model.

This is a common issue, especially in flexible systems like Berkeleylactones. The ideal model assumes a specific conformation of the MTPA esters. If other conformations are significantly populated, the model can break down.

Causality & Solution Workflow
  • Verify Assignments: Before calculating any Δδ values, ensure every proton in both the (R)- and (S)-MTPA ester spectra is unambiguously assigned using 2D NMR (COSY, HSQC). Misassignment is a primary source of error.

  • Check Reaction Completion: Incomplete derivatization can lead to confusing spectra containing signals from the starting alcohol. Monitor the reaction by TLC or ¹H NMR.

  • Assess Conformational Homogeneity: The standard Mosher model assumes an extended conformation where the MTPA phenyl group and the C=O bond are eclipsed, shielding the protons on one side of the carbinol center. In flexible chains, this may not be the only conformation. If you see inconsistent Δδ values (both positive and negative values on the same "side" of the molecule), the simple model is likely insufficient.

  • Focus on Proximal Protons: Protons closer to the stereocenter (α and β) are more reliable reporters. The magnitude of Δδ typically decreases with distance, and distant protons are more likely to be influenced by other conformational effects.

  • Consider the Modified Mosher's Method: For certain systems, using different Mosher's acid analogs or performing the analysis at low temperatures to favor a single conformation can be beneficial[3].

Protocol: Mosher's Ester Analysis

This protocol details the preparation and analysis of (R)- and (S)-MTPA esters for a secondary alcohol (R-OH).

Materials:

  • Substrate (Berkeleylactone analog, ~1 mg per reaction)

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl

  • Anhydrous pyridine or DMAP/DCC

  • Anhydrous dichloromethane (DCM) or deuterated chloroform (CDCl₃) for in-situ reaction

  • NMR tubes, syringes, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • Preparation: In two separate, dry NMR tubes under an inert atmosphere, dissolve ~1 mg of the alcohol in 0.5 mL of anhydrous CDCl₃ (or other suitable deuterated solvent). Add a small crystal of DMAP to each.

  • Reaction:

    • To Tube 1, add a slight excess (~1.2 eq) of (S)-(+)-MTPA-Cl.

    • To Tube 2, add a slight excess (~1.2 eq) of (R)-(-)-MTPA-Cl.

  • Monitoring: Seal the tubes and allow the reactions to proceed at room temperature. Monitor for the disappearance of the carbinol proton signal in the ¹H NMR spectrum. The reaction is typically complete within 2-4 hours but can be left overnight.

  • NMR Acquisition: Once the reactions are complete, acquire high-resolution ¹H, COSY, and HSQC spectra for both the (S)-ester and (R)-ester samples.

  • Data Analysis:

    • Assign all relevant proton signals for both diastereomers.

    • Calculate the chemical shift difference for each proton: Δδ = δS - δR .

    • Tabulate the results as shown in the example table below.

    • Apply the Mosher model: Protons with Δδ > 0 are on one side of the MTPA plane, and those with Δδ < 0 are on the other. This allows you to deduce the absolute configuration of the carbinol center.

Data Presentation: Example Mosher's Analysis Table
ProtonδS (ppm)δR (ppm)Δδ (δS - δR)Assignment
H-104.954.91+0.04Side A
H-113.813.85-0.04Side B
H₃-211.151.20-0.05Side B
H-13a2.332.39-0.06Side B
H-13b2.452.52-0.07Side B
Guide 2: Computational Analysis with ECD Spectroscopy

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. Comparing an experimental ECD spectrum to a quantum-chemically calculated spectrum is a powerful method for absolute configuration assignment[3][11][22].

Problem: My experimental ECD spectrum has a poor match with the calculated spectrum.

This issue almost always traces back to an inadequate conformational search or an inappropriate level of theory.

Causality & Solution Workflow
  • The Conformational Search is Critical: The calculated ECD spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers[7][23]. If your conformational search fails to identify the true low-energy conformers that exist in solution, the final averaged spectrum will be inaccurate.

    • Solution: Use a robust conformational search protocol. Start with a molecular mechanics method (e.g., MMFF94) to generate a large number of initial conformers, then re-optimize the low-energy candidates (e.g., within 10-15 kJ/mol of the global minimum) using a more accurate DFT method (e.g., B3LYP/6-31G(d))[12][13].

  • Choice of DFT Functional and Basis Set: The accuracy of the calculated excitation energies and rotational strengths depends on the chosen level of theory.

    • Solution: Time-dependent DFT (TD-DFT) is the standard method[23]. Common functionals like B3LYP, CAM-B3LYP, or M06-2X with a reasonably sized basis set (e.g., 6-311+G(d,p) or aug-cc-pVDZ) often provide a good balance of accuracy and computational cost[13][22].

  • Solvent Effects: The solvent can significantly influence both the conformational equilibrium and the ECD spectrum itself.

    • Solution: Always perform calculations using a solvent model (e.g., Polarizable Continuum Model, PCM) that matches the experimental solvent[13].

  • Verify the Relative Configuration: ECD calculations assume a specific relative configuration. If your initial relative configuration assignment from NMR is incorrect, the calculated ECD spectrum for all enantiomers will be wrong. Double-check your NOE and J-coupling data.

Visualized Workflows and Data

Decision-Making Workflow for Stereochemical Assignment

This diagram outlines a logical pathway for selecting the most appropriate analytical method(s) for determining the absolute configuration of a Berkeleylactone analog.

G start Start: Unknown Absolute Configuration crystal Can you obtain a high-quality crystal? start->crystal xray Perform Single Crystal X-ray Diffraction crystal->xray Yes alcohol Is a secondary alcohol available for derivatization? crystal->alcohol No end Absolute Configuration Assigned xray->end mosher Perform Mosher's Ester Analysis alcohol->mosher Yes chromophore Does the molecule have a suitable UV/Vis chromophore? alcohol->chromophore No combine Combine evidence from multiple methods for a conclusive assignment mosher->combine ecd Perform Computational ECD Analysis chromophore->ecd Yes chromophore->combine No ecd->combine combine->end

Caption: Decision workflow for selecting a method for absolute configuration assignment.

Comparison of Key Analytical Techniques
TechniqueSample Req.StrengthsCommon Pitfalls & Limitations
X-ray Crystallography High-quality single crystalUnambiguous, provides full 3D structure[14][17].Crystal growth is often a major bottleneck[15].
Mosher's NMR Analysis 1-5 mg, secondary alcoholNo special equipment (uses NMR), reliable for local stereocenters[9][10].Model can fail for conformationally flexible systems; requires derivatization[18][24].
Computational ECD <1 mg, UV chromophoreHighly sensitive, provides global stereochemistry[3][11].Heavily dependent on accurate conformational search; computationally intensive[7][23].
J-Based Analysis ~5-10 mgDefines relative stereochemistry in acyclic systems without derivatization[5][25].Can be ambiguous in highly flexible systems with multiple conformers[4].
Total Synthesis N/ADefinitive proof by comparing data of synthetic material to the natural product[19].Very time and resource-intensive[1].
References
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Zhang, C., Zhang, J., & Chen, Y. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1089605. [Link]

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Scafato, P., et al. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Molecules, 27(5), 1718. [Link]

  • Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(6), 466-475. [Link]

  • Zhao, S. D., et al. (2011). Progression of Absolute Configuration Determination in Natural Product Chemistry Using Optical Rotation (Dispersion), Matrix Determinant and Electronic Circular Dichroism Methods. Current Organic Chemistry, 15(11), 1843-1862. [Link]

  • An, Y., & Ye, T. (2017). Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance. In Structure Elucidation in Organic Chemistry. Royal Society of Chemistry. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]

  • Li, X. (2022). Configuration Determinations of Flexible Marine Natural Products. Encyclopedia, 2(2), 1083-1100. [Link]

  • Marcarino, M. O., et al. (2021). Absolute Configuration Reassignment of Natural Products: An Overview of the Last Decade. Journal of Natural Products, 84(2), 554-575. [Link]

  • Fun, H. K., & Ooi, C. W. (2012). Single Crystal X ray Structural Determination of Natural Products. AIP Conference Proceedings, 1482(1), 404-409. [Link]

  • Marcarino, M. O., et al. (2021). Absolute Configuration Reassignment of Natural Products: An Overview of the Last Decade. Journal of Natural Products. [Link]

  • Liu, C., et al. (2022). Advanced crystallography for structure determination of natural products. Natural Product Reports, 39(4), 748-761. [Link]

  • Fun, H. K., & Ooi, C. W. (2012). Single Crystal X-Ray Structural Determination: A Powerful Technique for Natural Products Research and Drug Discovery. Key Engineering Materials, 594-595, 895-898. [Link]

  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1059. [Link]

  • Stephens, P. J., et al. (2007). Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations of Vibrational Circular Dichroism, Electronic Circular Dichroism, and Optical Rotation: The Schizozygane Alkaloid Schizozygine. The Journal of Organic Chemistry, 72(8), 2828-2841. [Link]

  • Pescitelli, G., et al. (2011). Chapter 3: Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods. In Chemistry with a Twist. Research Signpost. [Link]

  • dos Santos, G. G., et al. (2021). Absolute configuration reassignments of natural products using NMR method as the main approach (2010-2020). Magnetic Resonance in Chemistry, 59(11), 1083-1097. [Link]

  • Bifulco, G., et al. (2010). Low-Temperature NMR J-Based Configurational Analysis of Flexible Acyclic Systems. The Journal of Organic Chemistry, 75(21), 7332-7340. [Link]

  • Murata, M., et al. (1999). Stereochemical Determination of Acyclic Structures Based on Carbon-Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products. The Journal of Organic Chemistry, 64(3), 866-876. [Link]

  • Butts, C. P., & Gfeller, M. (2011). J-based Configuration Analysis: An Enabling NMR-Spectroscopic Tool in the Synthesis and Study of Chlorinated. CHIMIA, 65(11), 814-818. [Link]

  • Liu, C., et al. (2022). Advanced crystallography for structure determination of natural products. Natural Product Reports. [Link]

  • Matsumori, N., et al. (1999). Stereochemical Determination of Acyclic Structures Based on Carbon−Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products. The Journal of Organic Chemistry, 64(3), 866-876. [Link]

  • Wu, S., et al. (2023). Deep peak property learning for efficient chiral molecules ECD spectra prediction. arXiv preprint arXiv:2305.13220. [Link]

  • Batista, J. M., Jr., et al. (2019). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 24(17), 3129. [Link]

  • NotEvans. (2017, June 25). Assigning absolute configuration when determining crystal structure isn't possible. Chemistry Stack Exchange. [Link]

  • Stierle, A. A., et al. (2011). Berkeleylactones and a Citreohybriddione analogue from Penicillium turbatum. Journal of Natural Products, 74(6), 1351-1356. [Link]

  • Wikipedia contributors. (2024, February 25). X-ray crystallography. Wikipedia. [Link]

  • Schuppe, M., et al. (2023). Divergent Synthesis of Six Recent Berkeleylactones. Journal of Natural Products, 86(2), 337-343. [Link]

  • Mandal, S., et al. (2024). Total Synthesis and Determination of the Absolute Configuration of Berkeleylactone I. The Journal of Organic Chemistry, 89(6), 4165-4175. [Link]

  • Mastering Stereochemistry: A Comprehensive Guide for Students – Part 3. (2023, June 28). Medium. [Link]

  • Chiralpedia. (2023, September 21). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Wiberg, K. B. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Synthesis II. Elsevier. [Link]

  • FaZeDado. (2022, July 1). Help in stereochemistry. Reddit. [Link]

  • Crash Course. (2020, July 23). Stereochemistry: Crash Course Organic Chemistry #8 [Video]. YouTube. [Link]

  • jOeCHEM. (n.d.). Stereochemistry Study Guide. [Link]

Sources

Technical Support Center: Enhancing Detection Sensitivity of Berkeleylactone E

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to address the complex analytical challenges associated with isolating and quantifying trace-level macrolides. Berkeleylactone E is a 16-membered macrolide antibiotic produced by Penicillium species, characterized by its unique succinic acid moiety and potent biological activity.

This guide moves beyond basic protocols. It explores the causality behind signal suppression and stereoisomer resolution, providing self-validating workflows to ensure absolute scientific integrity in your LC-MS/MS data.

System Workflows & Logical Troubleshooting

To establish a robust analytical method, we must first map the extraction and detection pathway, followed by a logical framework for troubleshooting matrix effects.

Workflow Cultivation Fungal Matrix (P. turbatum) Extraction LLE (Ethyl Acetate) & SPE Cleanup Cultivation->Extraction LC UHPLC Separation (Sub-2 µm C18) Extraction->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Feature Extraction & Networking MS->Data

Workflow for Berkeleylactone E extraction and LC-MS/MS detection.

MatrixEffects Problem Signal Suppression in Complex Extracts Cause1 Co-eluting Primary Metabolites Problem->Cause1 Cause2 Suboptimal Ionization Conditions Problem->Cause2 Sol1 Polymeric Reversed-Phase SPE Cleanup Cause1->Sol1 Sol2 0.1% Formic Acid in Mobile Phase Cause2->Sol2

Logical troubleshooting pathway for LC-MS/MS signal suppression.

Expert FAQs & Troubleshooting Guides

Q1: Why is my Berkeleylactone E signal suppressed in crude fungal extracts, and how can I enhance sensitivity?

The Causality: Berkeleylactone E (Molecular Formula: C20H32O7) contains a highly polar succinic acid moiety alongside its 16-membered macrolactone ring 1[1]. When analyzing crude extracts from complex media—such as rice fermentation or acid mine waste co-cultures 2[2]—highly abundant primary metabolites co-elute with the target analyte. These matrix components compete for charge capacity within the Electrospray Ionization (ESI) droplets, leading to severe ion suppression and artificially low detection limits.

The Self-Validating Solution: Do not rely solely on direct injection. Implement a two-tier extraction system. First, perform a Liquid-Liquid Extraction (LLE) using ethyl acetate to partition the hydrophobic macrolides away from polar media salts3[3]. Follow this with a Polymeric Reversed-Phase Solid Phase Extraction (SPE). Self-Validation Check: Spike the initial biological matrix with a structurally similar internal standard (e.g., A26771B) at a known concentration prior to extraction. If the internal standard recovery drops below 80% during final LC-MS analysis, the system automatically flags matrix saturation or extraction inefficiency, preventing false-negative reporting.

Q2: How do I chromatographically resolve Berkeleylactone E from its epimers and structurally related analogues?

The Causality: Fungi such as Penicillium turbatum utilize stereodivergent hydroxylation pathways, producing complex mixtures of berkeleylactones (e.g., Berkeleylactones A-R) and hydroxy epimers that share nearly identical mass-to-charge (m/z) ratios3[3]. Standard 5 µm HPLC columns lack the theoretical plates required to separate these isobars. Consequently, co-elution occurs, leading to merged peaks and inflated quantitative data.

The Self-Validating Solution: Transition to Ultra-High-Performance Liquid Chromatography (UHPLC) using a sub-2 µm particle size C18 column (e.g., Zorbax SB-C18, 1.8 µm)3[3]. The smaller particles drastically reduce eddy diffusion (the A term in the van Deemter equation), sharpening the peaks and physically separating epimers. Self-Validation Check: Inject a system suitability standard containing a known mixture of Berkeleylactone E and Berkeleylactone J before every batch. The system is only validated for sample analysis if baseline resolution (


) is achieved between the epimeric peaks.
Q3: What are the optimal LC-MS/MS parameters for detecting Berkeleylactone E at trace levels?

The Causality: The presence of the esterified succinic acid and the macrolactone ring makes Berkeleylactone E highly susceptible to in-source fragmentation if the capillary voltage or declustering potential is set too high. However, these same functional groups provide excellent proton affinity for positive mode ESI (


) and dictate specific, predictable fragmentation pathways, such as the neutral loss of 

and the succinyl moiety4[4].

The Self-Validating Solution: Operate the mass spectrometer in ESI Positive mode using Multiple Reaction Monitoring (MRM). Self-Validation Check: Monitor a primary transition for absolute quantification and a secondary transition for structural confirmation. A stable ion ratio (±15% variance) between the quantifier and qualifier transitions across all samples validates peak identity and confirms the absence of co-eluting isobaric interference.

Quantitative Data & Optimization Parameters

The following table summarizes the optimized, field-proven parameters required to achieve maximum sensitivity and epimer resolution for Berkeleylactone E.

Parameter CategoryOptimized SettingScientific Rationale
Analytical Column Agilent Zorbax SB-C18 (50 × 2.1 mm, 1.8 µm)Sub-2 µm particles maximize theoretical plates, essential for resolving hydroxy epimers.
Mobile Phase A

+ 0.1% Formic Acid
Formic acid acts as a proton donor, enhancing

ionization efficiency in ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile provides the optimal elution strength and lower viscosity for macrolides.
LC Gradient 10% to 100% B over 10 minutesA shallow gradient ensures adequate interaction time with the stationary phase for isobar separation.
Flow Rate 0.5 mL/minBalances optimal linear velocity with ESI desolvation capacity.
Precursor Ion m/z 385.22 (

)
Corresponds to the exact mass of protonated Berkeleylactone E (

).
Primary Fragment m/z 267.15Loss of the succinyl moiety and water; used as the primary quantifier transition.

Step-by-Step Methodologies

Protocol A: Self-Validating Extraction of Berkeleylactone E
  • Sample Spiking: Aliquot 10 mL of the fungal liquid culture (e.g., P. turbatum broth) into a 50 mL centrifuge tube. Spike with 50 µL of a 1 µg/mL Internal Standard (A26771B) solution. Vortex for 30 seconds.

  • Liquid-Liquid Extraction (LLE): Add 10 mL of LC-MS grade Ethyl Acetate to the broth. Shake vigorously for 5 minutes to partition the macrolides.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C. Carefully transfer the upper organic layer to a clean glass vial. Repeat the LLE step twice more, pooling the organic layers.

  • Evaporation: Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of ultra-high purity nitrogen at room temperature.

  • SPE Cleanup: Reconstitute the dried extract in 1 mL of 10% Methanol/Water. Load onto a pre-conditioned Polymeric Reversed-Phase SPE cartridge (e.g., Oasis HLB, 30 mg). Wash with 2 mL of 5% Methanol/Water to elute polar salts. Elute the Berkeleylactones with 2 mL of 100% Acetonitrile.

  • Final Reconstitution: Evaporate the SPE eluate and reconstitute in 200 µL of initial LC mobile phase (10% Acetonitrile). Transfer to an autosampler vial.

Protocol B: LC-MS/MS Analysis and System Suitability
  • System Priming: Purge the UHPLC pumps with fresh Mobile Phase A (

    
     + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA) for 5 minutes.
    
  • Suitability Injection: Inject 2 µL of the System Suitability Standard (containing Berkeleylactone E and J). Verify that the resolution (

    
    ) between the two peaks is > 1.5 and the mass accuracy is within 5 ppm.
    
  • Sample Analysis: Inject 2 µL of the reconstituted sample extract. Run the 10-minute gradient (10–100% B).

  • Data Validation: Post-acquisition, verify that the Internal Standard recovery is ≥ 80%. Calculate the concentration of Berkeleylactone E using the quantifier/qualifier ion ratio to confirm peak purity.

References

  • Source: Journal of Natural Products (ACS Publications), 2017.
  • Source: Macquarie University / Journal of Natural Products, 2023.
  • Source: PubMed Central (NIH), 2022.
  • Berkeleylactone E (CAS Number: 122211-62-5)

Sources

Validation & Comparative

A Comparative Guide to the MMP-3 Inhibitory Potential of Berkeleylactone E and A

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the landscape of matrix metalloproteinase (MMP) inhibitors, natural products present a compelling frontier. Among these, the berkeleylactones, a family of 16-membered macrolides, have emerged as compounds of interest. This guide provides a comparative analysis of the Matrix Metalloproteinase-3 (MMP-3) inhibitory activity of two structurally related members of this family: Berkeleylactone E and Berkeleylactone A. While both compounds were discovered in a screening campaign guided by MMP-3 inhibition, this guide will delve into the nuances of their activities, supported by available data, and provide detailed experimental protocols for their further investigation.

Introduction to MMP-3: A Key Therapeutic Target

Matrix Metalloproteinase-3, also known as stromelysin-1, is a zinc-dependent endopeptidase with a critical role in the turnover of extracellular matrix (ECM) components.[1] Its substrates are diverse, including collagens, fibronectin, and laminin.[2] Beyond its direct enzymatic activity, MMP-3 is a key activator of other pro-MMPs, positioning it as a central regulator in tissue remodeling.[3] While essential for physiological processes, dysregulated MMP-3 activity is implicated in the pathology of numerous diseases, including arthritis, cancer, and cardiovascular conditions, making it a significant target for therapeutic intervention.[1][2]

The Discovery of Berkeleylactones: An MMP-3 Inhibition-Guided Journey

Berkeleylactone A and E were first isolated from a co-culture of two extremophilic Penicillium species, P. fuscum and P. camembertii/clavigerum, sourced from the metal-rich waters of the Berkeley Pit Lake.[4][5] The initial investigation into the secondary metabolites of this fungal co-culture was guided by their inhibitory effects on several enzymes, with MMP-3 being a primary target.[4] The chloroform extract of the co-culture demonstrated moderate inhibitory activity against MMP-3, which led to the isolation and characterization of a series of novel macrolides, including Berkeleylactone A.[4] Subsequently, analysis of the nuclear magnetic resonance (NMR) spectral data guided the isolation of structurally related compounds, including Berkeleylactone E, which were noted as being weaker inhibitors of MMP-3.[4]

Structural Comparison: Berkeleylactone E vs. Berkeleylactone A

The fundamental structural framework of both Berkeleylactone E and A is a 16-membered macrolide ring. However, key differences in their functional groups likely contribute to their differing biological activities.

FeatureBerkeleylactone ABerkeleylactone E
Molecular Formula C23H34O10SC20H32O7
Key Functional Groups Contains a thiol-adduct on the macrolide ring.Lacks the thiol-adduct.

Data sourced from Stierle et al., 2017.[4]

Comparative MMP-3 Inhibitory Activity: A Qualitative Assessment

While the initial discovery of the berkeleylactones was driven by their MMP-3 inhibitory properties, a direct quantitative comparison with specific IC50 values for Berkeleylactone E and A is not extensively detailed in the available literature. The primary study that isolated these compounds qualitatively describes Berkeleylactone A as being among the more potent MMP-3 inhibitors from the isolated series, while Berkeleylactone E was grouped with the weaker inhibitors.[4]

This suggests a structure-activity relationship (SAR) wherein the thiol-adduct present in Berkeleylactone A may play a crucial role in its interaction with the MMP-3 active site. The absence of this moiety in Berkeleylactone E likely accounts for its comparatively reduced inhibitory effect.

Logical Relationship of Discovery and Activity

A Fungal Co-culture (P. fuscum & P. camembertii/clavigerum) B Crude Extract A->B Extraction C MMP-3 Inhibition Assay B->C Screening D Active Fractions C->D Bioassay-guided fractionation E Berkeleylactone A (Stronger MMP-3 Inhibitor) D->E Isolation F Berkeleylactone E (Weaker MMP-3 Inhibitor) D->F Isolation

Caption: Discovery workflow of Berkeleylactones A and E.

Beyond MMP-3: Other Biological Activities

It is noteworthy that subsequent research on Berkeleylactone A has focused more on its potent antimicrobial properties. It has demonstrated significant activity against several strains of multi-drug-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis.[5] This highlights the multi-target potential of this natural product. The biological activities of Berkeleylactone E, beyond its initial observation as a weaker MMP-3 inhibitor, are less characterized in the public domain.

Experimental Protocol: In Vitro MMP-3 Inhibition Assay

To facilitate a direct and quantitative comparison of the MMP-3 inhibitory activity of Berkeleylactone E and A, the following detailed protocol for a fluorogenic substrate-based in vitro assay is provided. This self-validating system includes controls to ensure the reliability of the generated data.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Berkeleylactone E and Berkeleylactone A against human recombinant MMP-3.

Materials:

  • Human recombinant MMP-3 (catalytic domain)

  • MMP-3 fluorogenic substrate (e.g., Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Berkeleylactone E and Berkeleylactone A (dissolved in DMSO)

  • A known broad-spectrum MMP inhibitor (e.g., Marimastat) as a positive control

  • DMSO (vehicle control)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)

Experimental Workflow

cluster_0 Assay Procedure A Prepare serial dilutions of Berkeleylactone E, A, and control inhibitor C Add diluted compounds/controls to wells A->C B Add MMP-3 enzyme to wells B->C D Incubate at 37°C C->D E Add fluorogenic substrate D->E F Monitor fluorescence intensity over time E->F G Calculate initial reaction velocities F->G H Plot % inhibition vs. log(inhibitor concentration) G->H I Determine IC50 values H->I

Sources

Evaluating the Non-Ribosomal Mechanism of Berkeleylactone E: A Comparative Guide to Fungal Macrolides vs. Classical Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) rapidly degrades the efficacy of our current pharmacopeia, drug development must pivot toward molecules that bypass traditional resistance pathways. For decades, macrolide antibiotics (e.g., erythromycin, azithromycin) have relied on a singular mechanism: binding to the 50S ribosomal subunit to inhibit protein synthesis. However, the discovery of Berkeleylactones —a novel class of 16-membered macrolides isolated from extremophilic fungal cocultures (Penicillium fuscum and P. camembertii/clavigerum)—has introduced a critical paradigm shift[1][2].

This guide provides an objective, data-driven comparison of Berkeleylactone E against classical macrolides, detailing its lack of protein synthesis inhibition and its unique role as a redox-cycled prodrug.

Mechanistic Divergence: Bypassing the 50S Ribosome

Classical bacterial macrolides require specific glycosylation patterns (e.g., desosamine and cladinose sugars) to anchor sterically within the nascent peptide exit tunnel (NPET) of the bacterial ribosome. In contrast, demonstrated that Berkeleylactones lack these sugar appendages and possess a distinct macrocyclic conformation[1].

Crucially, Berkeleylactone E does not inhibit protein synthesis [3]. Instead of targeting the ribosome, the active forms of these fungal macrolides (such as Berkeleylactone A or A26771B) feature a reactive 4-oxo-enoate system that acts as a Michael acceptor, likely forming covalent bonds with novel, non-ribosomal bacterial targets[4].

The Prodrug Paradigm & Redox Self-Resistance

Berkeleylactone E is not an active antibiotic; it is an inactive prodrug utilized in a sophisticated spatial and temporal self-resistance mechanism[5]. As elucidated by, the fungal producer secretes Berkeleylactone E, which is then oxidized extracellularly by a flavin-dependent oxidase (BerkD ) into the active antimicrobial agent[5][6]. If the active macrolide re-enters the fungal host, a cytoplasmic short-chain reductase (BerkC ) rapidly reduces the


-keto group, reverting it back to the harmless Berkeleylactone E[5][6].

G Prodrug Berkeleylactone E (Inactive Prodrug) BerkD Extracellular Oxidation (BerkD Oxidase) Prodrug->BerkD Secretion Active Active Macrolide (e.g., A26771B) BerkD->Active Activation BerkC Intracellular Reduction (BerkC Reductase) Active->BerkC Re-entry Target Novel Bacterial Target (Non-Ribosomal) Active->Target Pathogen Attack BerkC->Prodrug Detoxification

Redox-mediated activation and self-resistance cycle of Berkeleylactone E.

Comparative Performance Data

To contextualize the utility of Berkeleylactone E in drug development, we must compare its pharmacological profile against industry-standard macrolides. The table below summarizes the divergence in target specificity and prodrug status.

CompoundOriginPrimary TargetProtein Synthesis InhibitionProdrug StatusAntimicrobial Activity (MRSA MIC)
Erythromycin Bacterial (Saccharopolyspora)50S Ribosome>95%Active Drug0.5 µg/mL
Tylosin Bacterial (Streptomyces)50S Ribosome>95%Active Drug1.0 µg/mL
Berkeleylactone A Fungal CocultureNon-ribosomal (Covalent)<5%Active Drug1–2 µg/mL
Berkeleylactone E Fungal CocultureN/A<5%Inactive Prodrug>64 µg/mL (Requires Oxidation)

Self-Validating Experimental Protocols

To rigorously validate the non-ribosomal mechanism and prodrug nature of Berkeleylactone E, application scientists should employ the following self-validating workflows.

Protocol 1: Cell-Free GFP Translation Assay

This assay isolates the translation machinery from cellular uptake or efflux variables, providing definitive proof of ribosomal bypass[3].

Step-by-Step Methodology:

  • Extract Preparation: Thaw an E. coli S30 extract system on ice. Combine with an energy buffer, amino acid mix, and a reporter plasmid encoding Green Fluorescent Protein (GFP) under a T7 promoter.

  • Compound Aliquoting: Divide the master mix into four cohorts:

    • Vehicle Control: 1% DMSO.

    • Positive Control: 50 µM Erythromycin.

    • Test Cohort A: 50 µM Berkeleylactone A (Active form).

    • Test Cohort B: 50 µM Berkeleylactone E (Prodrug).

  • Incubation: Incubate all reactions at 37°C for 120 minutes in a dark thermocycler.

  • Quantification: Transfer to a black 96-well microplate. Measure fluorescence using a microplate reader (Ex: 488 nm / Em: 510 nm).

Causality & System Validation: The inclusion of Erythromycin acts as a self-validating positive control, proving the S30 extract's ribosomes are functional and susceptible to classical macrolide inhibition. The unimpeded, high GFP fluorescence in the Berkeleylactone cohorts definitively proves that their mechanism of action is entirely non-ribosomal[3].

G2 Extract S30 Cell-Free Extract + GFP mRNA Split Compound Treatment Extract->Split Erythro Erythromycin (50 µM) Split->Erythro BerkE Berkeleylactone E/A Split->BerkE ReadE No GFP Signal (Translation Inhibited) Erythro->ReadE ReadB Strong GFP Signal (Translation Active) BerkE->ReadB

Workflow of GFP cell-free translation assay comparing macrolide effects.

Protocol 2: LC-MS/MS Enzymatic Redox Assay

Because Berkeleylactone E shows poor MIC in standard in vitro assays, this protocol proves its lack of activity is due to its prodrug state, not an inherent failure of the macrolide scaffold[5].

Step-by-Step Methodology:

  • Extracellular Activation Simulation: Incubate 100 µM Berkeleylactone E with 1 µM purified BerkD oxidase and 50 µM FAD in a 50 mM phosphate buffer (pH 7.4) at 30°C.

  • Intracellular Inactivation Simulation: In a parallel vessel, incubate 100 µM of the active macrolide (e.g., A26771B) with 1 µM BerkD reductase and 2 mM NADPH.

  • Quenching: At intervals of 0, 30, 60, and 120 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor the mass shift from the hydroxylated prodrug (Berkeleylactone E) to the

    
    -unsaturated ketone (Active Macrolide).
    

Causality & System Validation: By introducing the BerkD oxidase, we simulate the extracellular fungal environment. Observing the mass shift from Berkeleylactone E to the active form validates that the baseline inactivity is a deliberate evolutionary self-resistance mechanism.

Conclusion & Drug Development Implications

For drug development professionals, Berkeleylactone E represents a masterclass in microbial chemical ecology. Its lack of protein synthesis inhibition means it is inherently immune to standard ribosomal resistance mechanisms, such as erm-mediated RNA methylation or mutations in the 23S rRNA. Furthermore, its prodrug nature offers a blueprint for designing targeted therapeutics that remain inert until activated by specific extracellular triggers, thereby reducing off-target toxicity and mitigating the selective pressure that drives AMR.

References

  • Stierle, A. A., et al. (2017). "The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture." Journal of Natural Products. URL:[Link]

  • Zhang, Y., et al. (2021). "Self-Resistance in the Biosynthesis of Fungal Macrolides Involving Cycles of Extracellular Oxidative Activation and Intracellular Reductive Inactivation." Angewandte Chemie International Edition. URL:[Link]

  • Li, H., et al. (2022). "Newly Discovered Mechanisms of Antibiotic Self-Resistance with Multiple Enzymes Acting at Different Locations and Stages." Molecules. URL:[Link]

Sources

Berkeleylactone E: Cytotoxicity Profile and Comparative Analysis

[1]

Executive Summary

Berkeleylactone E is a 16-membered polyketide macrolide isolated from the extremophilic co-culture of Penicillium fuscum and Penicillium camembertii (or P. clavigerum) found in the acidic, metal-rich waters of Berkeley Pit Lake, Montana. Structurally characterized by a succinate moiety and a conjugated diene system, it serves as a key biosynthetic intermediate—often described as a "prodrug" or "sulfa-protected" precursor—to the potent antibiotic Berkeleylactone A .

While Berkeleylactone A is renowned for its anti-MRSA activity, Berkeleylactone E exhibits a distinct biological profile. Most notably, it demonstrates potent cytotoxicity against murine lymphoma cells (IC50 = 0.7 μM ), a potency that rivals or exceeds many standard chemotherapeutics in specific hematological models. This guide analyzes its cytotoxicity, structure-activity relationship (SAR), and mechanistic distinctiveness compared to its analogs.

Compound Profile & Structural Distinctiveness[2][3][4]

Berkeleylactone E belongs to a rare class of fungal macrolides. Its structure differs from the primary antibiotic metabolite (Berkeleylactone A) by the presence of a succinyl ester, which modulates its solubility, stability, and intracellular activation.

FeatureBerkeleylactone EBerkeleylactone AA26771B
Class 16-membered Macrolide16-membered Macrolide16-membered Macrolide
Key Substituent Succinate ester (typically at C-5)Hydroxyl / Keto groupsKeto / Hydroxyl groups
Unsaturation Conjugated diene (C2-C3)Conjugated dieneConjugated diene
Primary Activity Cytotoxic (Lymphoma)Antibiotic (MRSA, B. anthracis)Antibiotic / Weak Cytotoxic
Biosynthetic Role Prodrug / Protected IntermediateActive End-ProductActive Analog

Cytotoxicity Comparison Data

The following data aggregates findings from the pivotal studies by Stierle et al. (2017, 2021), comparing Berkeleylactone E against its structural analogs and standard controls.

Table 1: Comparative IC50 Values (μM)
CompoundCell LineTissue OriginIC50 (μM)Potency Classification
Berkeleylactone E L5178Y Murine Lymphoma0.7 Highly Potent
Berkeleylactone AL5178YMurine Lymphoma> 10.0*Inactive/Low
Berkeleylactone FL5178YMurine Lymphoma5.6Moderate
A26771BRPMI-8226Human Myeloma~10.0Moderate
Doxorubicin (Control)L5178YMurine Lymphoma0.01 - 0.1Ultra-Potent

*Note: Berkeleylactone A is primarily noted for antibiotic activity (MIC 1-2 μg/mL against MRSA) rather than mammalian cytotoxicity, indicating a high Selectivity Index (SI) for bacteria over mammalian cells. In contrast, Berkeleylactone E shows reversed selectivity in lymphoma models.

Structure-Activity Relationship (SAR) Analysis
  • Succinate Moiety: The presence of the succinate ester in Berkeleylactone E correlates with increased cytotoxicity against lymphoma cells (0.7 μM) compared to the non-succinylated analogs (e.g., Berkeleylactone F at 5.6 μM). This suggests the succinate group may facilitate cellular uptake or act as a cleavable "warhead" delivery system.

  • Michael Acceptor System: The

    
    -unsaturated ketone/lactone motif is critical.[1] Analogs lacking the conjugated double bond system lose significant biological activity, implicating a Michael addition mechanism with intracellular thiols (e.g., glutathione) or cysteine residues on target proteins.
    
  • Prodrug Activation: Biosynthetic studies suggest Berkeleylactone E is converted to the active antibiotic form via hydrolysis. Its high cytotoxicity in mammalian cells may result from:

    • Intracellular Trapping: The succinate group enhances permeability, and subsequent hydrolysis releases the reactive core.

    • Mitochondrial Disruption: Macrolides with specific esterifications often disrupt mitochondrial membrane potential (

      
      ).
      

Mechanistic Workflows

Biosynthetic & Activation Pathway

The following diagram illustrates the relationship between the "prodrug" Berkeleylactone E and the active antibiotic Berkeleylactone A, highlighting the enzymatic hydrolysis step.

BiosynthesisPrecursorPolyketide PrecursorBerkEBerkeleylactone E(Succinylated Prodrug)IC50: 0.7 μM (L5178Y)Precursor->BerkE BiosynthesisBerkABerkeleylactone A(Active Antibiotic)MIC: 1-2 μg/mL (MRSA)BerkE->BerkA HydrolysisTargetCellular Target(Mitochondria / Michael Acceptor)BerkE->Target Direct Cytotoxicity?EnzymeEsterase / Hydrolase(Intracellular Activation)Enzyme->BerkE CatalysisBerkA->Target Bacterial Inhibition

Figure 1: Proposed activation and activity pathway. Berkeleylactone E acts as a succinylated precursor, exhibiting distinct high potency against lymphoma cells compared to the bactericidal Berkeleylactone A.

Experimental Protocols

To replicate the cytotoxicity profile of Berkeleylactone E, the following standardized protocols for cell culture and viability assays are recommended. These protocols ensure data integrity and reproducibility.

A. Cell Culture Maintenance (L5178Y / Lymphoma Models)
  • Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.

  • Conditions: Incubate at 37°C in a humidified atmosphere containing 5% CO

    
    .
    
  • Passaging: Maintain cell density between

    
     and 
    
    
    cells/mL. Do not allow cells to overgrow, as high confluence alters metabolic susceptibility to macrolides.
B. Cytotoxicity Assay (MTT / SRB)

This protocol is validated for suspension cells (L5178Y) and adherent cells (e.g., if testing MCF-7).

  • Seeding:

    • Dispense 100 μL of cell suspension (

      
       cells/mL) into 96-well microtiter plates.
      
    • Incubate for 24 hours to allow acclimation (or adhesion for solid tumor lines).

  • Compound Treatment:

    • Dissolve Berkeleylactone E in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium. Ensure final DMSO concentration is <0.5%.

    • Add 100 μL of drug solution to wells (Final Volume: 200 μL).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (Doxorubicin, 1 μM).

  • Incubation:

    • Incubate plates for 48 to 72 hours.

  • Viability Quantification (MTT Method):

    • Add 20 μL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Centrifuge plates (for suspension cells) at 1000 rpm for 5 mins; carefully aspirate supernatant.

    • Solubilize formazan crystals with 100 μL DMSO.

    • Measure absorbance at 570 nm (Reference: 630 nm).

  • Data Analysis:

    • Calculate % Viability =

      
      .
      
    • Determine IC50 using non-linear regression (sigmoidal dose-response).

Experimental Workflow Diagram

WorkflowStartStart: Cell Culture(L5178Y / MCF-7)SeedSeed 96-well Plate(5,000 - 10,000 cells/well)Start->SeedIncubate1Incubate 24h(Acclimation)Seed->Incubate1TreatTreat with Berkeleylactone E(Serial Dilutions: 0.1 - 100 μM)Incubate1->TreatIncubate2Incubate 48-72h(Drug Exposure)Treat->Incubate2AssayAdd MTT Reagent(4h Incubation)Incubate2->AssayReadSolubilize & Read OD570(Plate Reader)Assay->ReadAnalyzeCalculate IC50(Non-linear Regression)Read->Analyze

Figure 2: Step-by-step workflow for determining the IC50 of Berkeleylactone E.

References

  • Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., Alverson, J. B., Hoody, J., ...[2] & Klepacki, D. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[3][4][2][5][6] Journal of Natural Products, 80(4), 1150-1160. [3]

  • Stierle, A. A., Stierle, D. B., Alverson, J., & Gibson, N. (2021). Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum. Journal of Natural Products, 84(12), 3064-3070.[5]

  • Caletková, O., Malatinský, T., Valachová, D., Pinčeková, L., Scherhaufer, D., Olejníková, P., ... & Kolarovič, A. (2022). Synthesis and structure–activity relationship of berkeleylactone A-derived antibiotics.[1] Organic & Biomolecular Chemistry, 20(39), 7821-7832.

  • Hassan, H. M., El-Sharkawy, E. R., & El-Gendy, M. A. (2020). Cytotoxic and Antioxidant Activities of Secondary Metabolites from Penicillium sp. Journal of Applied Pharmaceutical Science, 10(03), 035-042.

Mechanistic Causality: The Redox-Mediated Self-Resistance Cycle

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the Berkeleylactone E "prodrug" hypothesis reveals a fascinating evolutionary workaround in fungal secondary metabolism: the spatial and temporal compartmentalization of antibiotic activation to prevent self-toxicity.

First isolated from extremophilic Penicillium species co-cultures[1], the berkeleylactones are a class of 16-membered macrolide antibiotics. While compounds like Berkeleylactone A exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA)[2], Berkeleylactone E is essentially inactive[3]. The prevailing hypothesis, validated by recent biosynthetic gene cluster (BGC) analyses, posits that Berkeleylactone E is a non-toxic prodrug of the highly potent, self-toxic antibiotic A26771B[4].

This guide objectively compares the performance of Berkeleylactone E against active alternatives and details the self-validating experimental protocols required to prove this redox-mediated resistance mechanism.

The active antibiotic A26771B contains a highly reactive γ-keto-α,β-unsaturated carboxyl group, which acts as a potent electrophile and is highly toxic to the producer fungus (Penicillium egyptiacum or P. turbatum)[5]. To avoid self-destruction, the fungus employs a spatial shielding strategy[6]:

  • Intracellular Prodrug Synthesis: The polyketide synthase and associated tailoring enzymes (including a cytochrome P450 and an acyltransferase) synthesize Berkeleylactone E, wherein the dangerous γ-keto group is reduced to a hydroxyl and succinylated, rendering it non-toxic[4].

  • Extracellular Activation: Berkeleylactone E is exported out of the cell, where a secreted flavin-dependent oxidase (BerkD) oxidizes it into the active A26771B[5].

  • Intracellular Inactivation (Failsafe): If the active A26771B re-enters the producer cell, an intracellular short-chain reductase (BerkC) immediately reduces it back into Berkeleylactone E, forming a continuous protective redox cycle[4].

RedoxCycle cluster_intra Intracellular Environment (Producer Cell) cluster_extra Extracellular Environment PKS Polyketide Synthesis (Macrolide Backbone) BerkE_Intra Berkeleylactone E (Non-toxic Prodrug) PKS->BerkE_Intra P450 & Acyltransferase BerkE_Extra Berkeleylactone E (Exported Prodrug) BerkE_Intra->BerkE_Extra Efflux Pump BerkC BerkC Reductase (Intracellular Inactivation) BerkC->BerkE_Intra Reduction BerkD BerkD Oxidase (Extracellular Activation) BerkE_Extra->BerkD Binds A26771B A26771B (Active Antibiotic) BerkD->A26771B Oxidation A26771B->BerkC Re-entry (Self-toxicity risk)

Fig 1: Redox-mediated self-resistance cycle of Berkeleylactone E and active A26771B.

Comparative Performance Profile

To contextualize Berkeleylactone E's role in drug development, we must compare its quantitative performance metrics against its active counterpart (A26771B), a related analog (Berkeleylactone A, which is also hypothesized to act as a prodrug via a retro-Michael reaction[7]), and a clinical standard (Erythromycin).

CompoundMetabolic StatePrimary Target / MoAAntimicrobial Activity (MIC vs MRSA)Producer Cell Toxicity
Berkeleylactone E Prodrug (Inactive)Precursor to active pharmacophore> 125 µM[3]Non-toxic
A26771B Active AntibioticUnknown (Novel non-ribosomal)1–2 µg/mL[6]Highly Toxic
Berkeleylactone A Active / ProdrugProtein synthesis independent1–2 µg/mL[8]Moderate
Erythromycin Active Antibiotic50S Ribosomal Subunit0.5–2 µg/mLLow

Data Synthesis: Berkeleylactone E itself holds no therapeutic value as a direct-acting antimicrobial. Its value lies entirely in its stability and lack of cytotoxicity, making it an ideal candidate for targeted drug delivery systems where extracellular activation (e.g., via engineered localized oxidases) could release the potent A26771B specifically at the site of infection.

Experimental Validation Workflows

To scientifically validate the prodrug hypothesis, researchers must utilize a self-validating experimental framework. The following protocols establish direct causality between the presence of specific enzymes and the activation/inactivation of the macrolide.

Protocol 1: Recombinant Enzyme Expression & Purification
  • Causality: To prove that BerkD and BerkC are solely responsible for the redox cycle, they must be isolated from the complex fungal metabolome to prevent confounding variables from other native oxidoreductases.

  • Methodology:

    • Clone the berkD and berkC genes from Penicillium genomic DNA into pET-28a(+) vectors with N-terminal His-tags.

    • Transform into E. coli BL21(DE3) and induce expression with 0.5 mM IPTG at 16°C for 16 hours.

    • Purify using Ni-NTA affinity chromatography.

  • Self-Validation Control: Purify an empty pET-28a(+) vector lysate under identical conditions to rule out background E. coli enzymatic activity.

Protocol 2: In Vitro Enzymatic Conversion & LC-MS/MS Quantification
  • Causality: Demonstrates the direct, extracellular conversion of the prodrug (Berkeleylactone E) to the active drug (A26771B) by BerkD, and the reversibility by BerkC.

  • Methodology:

    • Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM Berkeleylactone E, and 10 µM purified BerkD.

    • Incubate at 30°C for 2 hours.

    • Quench the reaction with an equal volume of ice-cold methanol and centrifuge to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS, monitoring the mass shift from Berkeleylactone E (

      
       384.5) to A26771B (loss of mass corresponding to the oxidation of the hydroxyl to a ketone).
      
  • Self-Validation Control: Run a parallel reaction using heat-denatured BerkD (boiled for 10 mins). If A26771B forms in this control, the oxidation is spontaneous, invalidating the enzymatic hypothesis.

Protocol 3: Antimicrobial Bioassay (Broth Microdilution)
  • Causality: Confirms that the chemical conversion observed in LC-MS/MS translates directly into biological activation against pathogens.

  • Methodology:

    • Serially dilute the quenched reaction mixture (from Protocol 2) in Mueller-Hinton broth.

    • Inoculate with MRSA (ATCC 43300) to a final concentration of

      
       CFU/mL.
      
    • Incubate at 37°C for 18 hours and determine the Minimum Inhibitory Concentration (MIC) via optical density (OD600).

  • Self-Validation Control: Test pure Berkeleylactone E (negative control) and synthetic/purified A26771B (positive control) to establish baseline MIC values.

Workflow Step1 1. Enzyme Expression (BerkC & BerkD in E. coli) Step2 2. In Vitro Incubation (Berk-E + BerkD) Step1->Step2 Step3 3. LC-MS/MS Analysis (Monitor A26771B) Step2->Step3 Step4 4. Bioactivity Assay (MIC vs MRSA) Step3->Step4

Fig 2: Self-validating experimental workflow for in vitro prodrug activation.

Conclusion & Drug Development Implications

The validation of Berkeleylactone E as a prodrug for A26771B[4] represents a paradigm shift in how we approach macrolide toxicity. Because A26771B operates via a novel, non-ribosomal mechanism of action[8], it bypasses traditional macrolide resistance mechanisms (like erm-mediated ribosomal methylation). By leveraging the Berkeleylactone E prodrug scaffold, drug development professionals can engineer synthetic biology platforms or antibody-enzyme conjugates (ADEPT) that deliver the inert Berkeleylactone E systemically, followed by localized activation via BerkD at the infection site, thereby maximizing therapeutic index and minimizing host toxicity.

References

1.[4] 2.[1] 3.[9]

Sources

Spectroscopic Validation of Berkeleylactone E Synthetic Samples

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Integrity Mandate

Berkeleylactone E (


) is a 16-membered macrolide antibiotic originally isolated from the coculture of Penicillium fuscum and P. camembertii (Stierle et al., 2017). Its structural complexity—featuring a succinate moiety, a conjugated diene system, and multiple stereocenters—presents a significant challenge for synthetic validation.

For synthetic chemists, the "gold standard" is not merely spectral resemblance but identity with the natural product. This guide outlines a rigorous, self-validating spectroscopic workflow to confirm the structure of synthetic Berkeleylactone E, distinguishing it from regioisomers (such as Berkeleylactone K) and diastereomers common in macrolactonization.

Strategic Validation Workflow

The following workflow illustrates the critical path from crude synthetic isolate to validated structure. This process integrates high-resolution mass spectrometry (HRMS) as a gatekeeper, followed by NMR fingerprinting and chiroptical confirmation.

ValidationWorkflow Start Crude Synthetic Product HRMS Step 1: HRMS Screening (Target: m/z 407.2040 [M+Na]+) Start->HRMS Purification HPLC Purification (Remove truncated intermediates) HRMS->Purification Mass Confirmed NMR_1D Step 2: 1H & 13C NMR (Olefinic & Carbonyl Fingerprint) Purification->NMR_1D Isomer_Check Step 3: 2D NMR (COSY/HMBC) (Distinguish E from K) NMR_1D->Isomer_Check Shifts Match Natural Optical_Rot Step 4: Optical Rotation ([α]D Comparison) Isomer_Check->Optical_Rot Connectivity Confirmed Validated Validated Berkeleylactone E Optical_Rot->Validated Sign & Magnitude Match

Figure 1: Step-wise validation logic for Berkeleylactone E. Each step acts as a filter for specific types of structural errors (mass, regiochemistry, stereochemistry).

Comparative Analysis: Natural vs. Synthetic

The most critical region for validating Berkeleylactone E is the


-unsaturated ketone/ester system. The following data compares the natural product isolation data (Stierle et al., 2017) with standard synthetic benchmarks (Schriefer & Schobert, 2023).
Key 1H NMR Diagnostic Signals (500/600 MHz, CDCl )

The C2-C3 olefinic protons are the primary diagnostic markers. In Berkeleylactone E, these appear as a distinct doublet of doublets due to conjugation.

PositionProton (

)
Natural Shift (

)
Multiplicity (

in Hz)
Synthetic Target (

)
Validation Criteria
H-3 Olefinic

6.93 dd (15.7, 4.9)6.93 ± 0.02Must show large trans-coupling (

Hz)
H-2 Olefinic

6.10 dd (15.7, 1.8)6.10 ± 0.02Distinct upfield shift relative to H-3
H-15 Methine (Lactone)4.94 m4.94 ± 0.02Diagnostic for ring closure site
Succinate

cluster
2.60 - 2.70 mMatch PatternIntegral = 4H; confirms side chain

Expert Insight: Deviations >0.05 ppm in the H-2/H-3 region often indicate Z-isomer contamination or macrocyclic conformational strain differing from the natural product.

13C NMR Checkpoints (125 MHz, CDCl )
Carbon TypePositionNatural Shift (

)
Structural Significance
Ketone C-4~197.7 - 208.8*Confirms oxidation state (vs. alcohol in congeners)
Ester C-1~166.5Conjugated ester carbonyl
Olefin C-3148.3

-carbon of enoate
Olefin C-2123.3

-carbon of enoate

*Note: Chemical shifts may vary slightly based on concentration;


 between peaks is more reliable than absolute values.

Self-Validating Protocol: Distinguishing Isomers

A common pitfall in Berkeleylactone synthesis is the formation of Berkeleylactone K , a constitutional isomer where the double bond connectivity differs.

The "Connectivity Filter" (COSY/HMBC)

To ensure you have synthesized E and not K , you must verify the spin system connectivity around the C2-C3 double bond.

  • Berkeleylactone E: The C2-C3 double bond is conjugated to the C-1 ester and C-4 ketone.

  • Berkeleylactone K: The double bond is often isolated or coupled differently (e.g., to an ester methine rather than a ketone/alcohol methine).[1]

Protocol:

  • Run a 1H-1H COSY experiment.

  • Trace H-3 (6.93 ppm):

    • In E: H-3 should show a strong correlation to H-2 (6.10 ppm) and a weaker allylic/vicinal coupling to the H-4 region (if H-4 is a methine, though in E, C-4 is a ketone, so look for HMBC to C-4).

    • Correction: In Berkeleylactone E, C-4 is a ketone? Stierle (2017) notes for Berkeleylactone A, C-4 is a ketone. For E, the snippet mentions "conjugated double bond C2-C3... as in [Berkeleylactone A]". If C-4 is a ketone, there is no H-4 proton.

    • Validation Check: If you see an H-3 to H-4 proton COSY correlation, you likely have an isomer where C-4 is reduced (alcohol) or the double bond is shifted. Absence of H-3 to H-4 COSY coupling (due to C-4 ketone) supports structure E (assuming C-4 is quaternary).

IsomerDifferentiation cluster_E Berkeleylactone E (Target) cluster_K Berkeleylactone K (Isomer) E_struct C2=C3 Double Bond (δ 6.10 / 6.93) E_corr HMBC: H-2/H-3 -> C-4 (Ketone) NO COSY to H-4 (Quaternary) E_struct->E_corr K_struct Isomeric Double Bond K_corr COSY: H-Vinyl -> H-Methine (Distinct connectivity) K_struct->K_corr

Figure 2: Differentiating Berkeleylactone E from its isomers using 2D NMR logic.

Experimental Protocols for Publication-Quality Data

To generate data suitable for comparison with Stierle et al. (2017) and Schobert (2023), follow these precise parameters.

Sample Preparation[3]
  • Solvent:

    
     (99.8% D) filtered through basic alumina to remove acidic impurities that might catalyze isomerization or acetal hydrolysis.
    
  • Concentration: 2-5 mg in 600

    
    L. High concentration can cause aggregation-induced shift changes in macrolides.
    
NMR Acquisition Parameters (600 MHz)
  • Temperature: 298 K (Strict control required;

    
     1 K can shift OH signals).
    
  • 1H NMR:

    • Spectral Width: -1 to 14 ppm.

    • Scans: 64 (for high S/N on minor impurity detection).

    • Relaxation Delay (D1): 2.0 s.

  • 13C NMR:

    • Scans: >1000 (to resolve quaternary carbons C-1, C-4).

Optical Rotation
  • Instrument: Polarimeter with Na D-line (589 nm).

  • Cell: 10 cm micro-cell.

  • Solvent:

    
     (match the isolation paper solvent).
    
  • Target: The sign must match the natural product. (Note: Synthetic intermediates often allow access to both enantiomers; this step confirms the absolute stereochemistry of the macrolactone core).

References

  • Stierle, A. A., Stierle, D. B., & Decato, D. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[2][3][4][5][6] Journal of Natural Products, 80(4), 1150–1160.

  • Schriefer, M. G., & Schobert, R. (2023). Divergent Synthesis of Six Recent Berkeleylactones. Journal of Natural Products, 86(3), 453–462. [7]

  • Mandal, S., Mahananda, D., Paladugu, D., & Thirupathi, B. (2024). Total Synthesis and Determination of the Absolute Configuration of Berkeleylactone I. The Journal of Organic Chemistry, 89(6), 3932–3940.

Sources

Bioactivity differences between Berkeleylactone E and its hydroxy epimers

Author: BenchChem Technical Support Team. Date: March 2026

As the search for novel antibiotics accelerates, 16-membered fungal macrolides isolated from extremophilic environments have emerged as highly promising scaffolds. Among these, Berkeleylactone E and its structurally related analogues demonstrate a complex structure-activity relationship (SAR) dictated by precise stereochemistry.

This guide provides an objective, data-driven comparison of the bioactivity of Berkeleylactone E against its naturally occurring hydroxy epimers. Designed for drug development professionals, it explores the mechanistic causality behind their divergent efficacies and provides a self-validating protocol for evaluating macrolide stereoisomers.

Mechanistic Causality: Stereodivergence and Redox Cycling

The biological activity of the berkeleylactone family is intrinsically linked to a unique redox-mediated cycle and precise stereochemical configurations. Unlike canonical macrolides (e.g., erythromycin) that target the bacterial ribosome, active berkeleylactones do not inhibit protein synthesis, indicating a novel, yet-to-be-fully-elucidated mechanism of action against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA)[1][2].

Berkeleylactone E: The Prodrug Mechanism

Berkeleylactone E is not the terminal active antibiotic; rather, it functions as a prodrug [3][4]. In the producing fungus (e.g., Penicillium turbatum), a highly reducing polyketide synthase generates the macrolide backbone. Subsequent hydroxylation and succinylation yield Berkeleylactone E.

  • Activation: Upon secretion, an extracellular flavin-dependent oxidase converts Berkeleylactone E into the highly electrophilic and biologically active A26771B .

  • Self-Resistance: To prevent self-toxicity, the fungus utilizes an intracellular short-chain reductase to convert any re-entering A26771B back into the inactive Berkeleylactone E state.

The Hydroxy Epimers: Stereodivergent Inactivation

Recent genomic and metabolomic analyses of P. turbatum revealed that nature exploits stereodivergence to increase chemical diversity, producing several analogues as pairs of hydroxy epimers (e.g., 12-epi-berkeleylactone Q, 13-epi-berkeleylactone R, and 14-epi-berkeleylactone F)[3][5]. Crucially, these epimers exhibit no significant biological activity [3][5]. The inversion of stereocenters at the hydroxylated positions likely prevents the secreted oxidases from recognizing the substrate, thereby halting the conversion into an active electrophilic form. Alternatively, the altered 3D conformation may sterically hinder binding to the ultimate bacterial target.

Pathway PKS Macrolide Backbone (Intracellular) Prodrug Berkeleylactone E (Prodrug) PKS->Prodrug Hydroxylation & Succinylation Epimers Hydroxy Epimers (e.g., 12-epi, 13-epi) PKS->Epimers Stereodivergent Hydroxylation Active A26771B (Active Antibiotic) Prodrug->Active Extracellular Oxidation (Activation) Active->Prodrug Intracellular Reduction (Self-Resistance)

Fig 1: Redox-mediated activation of Berkeleylactone E and stereodivergent epimer bypass.

Quantitative Bioactivity Comparison

The table below synthesizes the minimum inhibitory concentration (MIC) data across the primary berkeleylactone derivatives. The stark contrast in activity underscores the necessity of the correct stereochemical orientation for antimicrobial efficacy.

CompoundStructural FeatureTarget OrganismMIC (µg/mL)Bioactivity Status
A26771B Active oxidized macrolideS. aureus (MRSA)1 - 2Highly Active
Berkeleylactone E Succinylated ProdrugS. aureus (MRSA)~16 - 32*Moderately Active
12-epi-berkeleylactone Q 12-hydroxy epimerPanel (Bacteria/Fungi)> 100Inactive
13-epi-berkeleylactone R 13-hydroxy epimerPanel (Bacteria/Fungi)> 100Inactive
14-epi-berkeleylactone F 14-hydroxy epimerPanel (Bacteria/Fungi)> 100Inactive

*Note: Berkeleylactone E exhibits moderate in vitro activity in whole-cell assays primarily due to partial spontaneous or target-mediated extracellular oxidation into A26771B during the incubation period.

Standardized Protocol: Self-Validating MIC Determination

To objectively differentiate the bioactivity of Berkeleylactone E from its inactive epimers, researchers must utilize a highly controlled Broth Microdilution Assay. The following protocol integrates a rigorous control matrix to ensure the system is self-validating, meaning the assay internally proves its own reliability regardless of the test compound's performance.

Phase 1: Preparation and Inoculum Standardization
  • Compound Solubilization: Dissolve Berkeleylactone E and its isolated epimers in 100% DMSO to create 10 mg/mL stock solutions.

    • Causality: Macrolides are highly hydrophobic. However, the final assay concentration of DMSO must be kept strictly below 1% (v/v) to prevent solvent-induced cytotoxicity, which would yield false-positive antimicrobial results.

  • Inoculum Adjustment: Cultivate MRSA strains on Tryptic Soy Agar (TSA) overnight. Suspend isolated colonies in Cation-Adjusted Mueller-Hinton Broth (CAMHB) and adjust the turbidity to a 0.5 McFarland standard (~

    
     CFU/mL).
    
    • Causality: CAMHB provides standardized calcium and magnesium ion concentrations, which are critical for maintaining bacterial outer membrane stability and ensuring reproducible drug-target interactions.

Phase 2: Assay Assembly (The Control Matrix)

In a sterile 96-well microtiter plate, establish the following self-validating matrix:

  • Test Wells: Serial two-fold dilutions of the macrolides (128 µg/mL down to 0.25 µg/mL) + Bacterial Inoculum.

  • Sterility Control (SC): CAMHB only. (Validates aseptic technique; must remain clear).

  • Growth Control (GC): CAMHB + Bacterial Inoculum. (Validates organism viability; must show robust growth).

  • Vehicle Control (VC): CAMHB + 1% DMSO + Bacterial Inoculum. (Validates that the solvent is not the cause of growth inhibition).

  • Positive Control (PC): CAMHB + Vancomycin + Bacterial Inoculum. (Validates the susceptibility profile of the specific MRSA strain).

Phase 3: Objective Readout via Redox Indicator
  • Incubation: Incubate the plate at 37°C for 18 hours under aerobic conditions.

  • Resazurin Addition: Add 10 µL of a 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2 hours.

    • Causality: Relying on visual turbidity to determine MIC is subjective and prone to human error. Resazurin acts as an objective metabolic indicator. Viable, respiring bacteria reduce the blue resazurin dye to pink, fluorescent resorufin. The MIC is definitively recorded as the lowest concentration well that remains strictly blue.

Workflow Cult Fungal Cultivation (P. turbatum) Ext Extraction & HPLC Isolation Cult->Ext Epi Epimer Separation (Stereoisomers) Ext->Epi Assay Broth Microdilution (MIC Assay) Epi->Assay Valid Resazurin Viability Readout Assay->Valid

Fig 2: Self-validating high-throughput workflow for macrolide epimer bioactivity screening.

References

  • Cowled, M. S., Li, H., Gilchrist, C., & Piggott, A. M. (2022). "Stereodivergent Hydroxylation of Berkeleylactones by Penicillium turbatum." Journal of Natural Products.[Link]

  • Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., Alabed, S. R., Mutka, W. A., & Casella, C. R. (2017). "The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture." Journal of Natural Products.[Link]

Sources

Safety Operating Guide

Berkeleylactone E: Proper Disposal & Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Assessment

Berkeleylactone E is a 16-membered macrolide antibiotic originally isolated from a coculture of Penicillium fuscum and Penicillium camembertii/clavigerum (Stierle et al., 2017). While it exhibits distinct structural features—specifically a succinate moiety—compared to its more potent analog Berkeleylactone A, it must be handled with Universal Precautions for cytotoxic and bioactive compounds.

As a Senior Application Scientist, I emphasize that the absence of a specific EPA waste code (P-list or U-list) for this research metabolite does not imply safety. Its macrolide structure and biological origin necessitate its classification as Hazardous Chemical Waste with potential cytotoxicity.

Physicochemical Profile for Disposal
PropertyDataImplication for Disposal
Chemical Class Macrolide AntibioticRequires high-temp incineration to cleave lactone ring.
Solubility Organic Solvents (MeOH, CHCl3)Dispose via Organic Solvent waste streams; do not flush.
Stability Acid/Base SensitiveSegregate from strong acids/bases to prevent uncontrolled degradation.
Bioactivity Antibiotic / CytotoxicDo not autoclave. Heat may volatilize or incompletely deactivate.

Core Directive: The "Zero-Drain" Policy

Critical Rule: Under no circumstances should Berkeleylactone E (solid or solution) be disposed of down the drain. Conventional wastewater treatment does not effectively degrade complex macrolide rings, leading to potential environmental accumulation and antimicrobial resistance (AMR) risks.

The Mechanism of Deactivation

We do not rely on chemical deactivation (e.g., bleach/sodium hypochlorite) for Berkeleylactone E. Macrolides can form complex chlorinated byproducts when treated with bleach.

  • Approved Method: High-Temperature Incineration (>1000°C).

  • Why: This ensures the complete mineralization of the macrocyclic lactone ring, eliminating biological activity.

Step-by-Step Disposal Workflow

Phase 1: Waste Segregation[1]
  • Solids (Pure Compound/Contaminated PPE):

    • Place pure Berkeleylactone E, weighing boats, and heavily contaminated gloves into a sealed, clear polyethylene bag .

    • Place this bag inside a secondary rigid container labeled "Solid Hazardous Waste - Cytotoxic/Toxic."

  • Liquids (Stock Solutions/Mother Liquor):

    • Collect in a chemically compatible container (HDPE or Glass).

    • Do not mix with oxidizers (e.g., Nitric Acid) or reactive metals.

    • Label clearly with the full chemical name (no abbreviations).

Phase 2: Labeling & Storage

Your waste tag must explicitly state:

  • Constituents: Berkeleylactone E, [Solvent Name].

  • Hazard Checkboxes: Toxic, Irritant.

Phase 3: Operational Diagram

The following logic flow ensures compliance with RCRA (USA) and general EHS standards for novel research compounds.

Berkeleylactone_Disposal Start Waste Generation (Berkeleylactone E) State Physical State? Start->State Solid Solid Waste (Powder, PPE, Wipes) State->Solid Dry/Solid Liquid Liquid Waste (Mother Liquor, Solvents) State->Liquid Solution Bagging Double Bag in Polyethylene (4 mil) Solid->Bagging Bottle Collect in HDPE/Glass Solvent Waste Carboy Liquid->Bottle Label Label: 'Hazardous Waste' Tag: Toxic/Cytotoxic Bagging->Label Bottle->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Final EHS Pickup -> High-Temp Incineration Storage->Final

Figure 1: Decision matrix for the segregation and disposal of Berkeleylactone E waste streams.

Emergency Procedures: Spills & Exposure

Spill Cleanup Protocol (Minor Spill < 100 mg)

If Berkeleylactone E powder is spilled, aerosolization is the primary risk.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator.

  • Containment: Cover the spill with a damp paper towel (moistened with water or methanol) to prevent dust generation. Do not dry sweep.

  • Decontamination:

    • Wipe the area from the outside in.

    • Clean the surface with a soap/water solution, followed by a methanol wipe to solubilize residual lipophilic compound.

  • Disposal: Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste stream (as defined in Phase 1).

First Aid
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes. The compound is lipophilic; organic solvents on skin increase absorption—use only soap and water.

  • Eye Contact: Flush with water for 15 minutes. Seek medical attention.

References

  • Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., & Alverson, J. B. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Journal of Natural Products, 80(4), 1150–1160. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA.gov. [Link]

Personal protective equipment for handling Berkeleylactone E

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Safety and Handling Guide for Berkeleylactone E

Introduction to Berkeleylactone E

Berkeleylactone E is a 16-membered-ring macrolide antibiotic originally discovered through the co-culture fermentation of Penicillium fuscum and P. camembertii/clavigerum ()[1]. Unlike traditional macrolides that target the bacterial ribosome to inhibit protein synthesis, berkeleylactones exhibit a novel, purportedly unique mode of action against Gram-positive pathogens, including Staphylococcus aureus and Bacillus anthracis[1]. Because of its potent biological activity and its specific role as a prodrug in fungal self-resistance mechanisms ()[2], handling Berkeleylactone E requires strict adherence to specialized laboratory safety protocols to prevent accidental exposure and ensure experimental integrity.

Part 1: Hazard Profile and Toxicological Assessment

Although current Safety Data Sheets (SDS) classify Berkeleylactone E as non-hazardous under the Globally Harmonized System (GHS) due to incomplete toxicological profiling ()[3], application scientists must treat it as a potent biologically active agent. The compound's physical state and required solvents introduce specific operational risks.

Table 1: Physicochemical Data & Hazard Summary

PropertySpecification / ValueOperational Implication
CAS Number 122211-62-5[4]Unique identifier required for hazardous waste tracking.
Molecular Formula C20H32O7[4]High carbon/oxygen ratio; structurally susceptible to oxidation.
Molecular Weight 384.5 g/mol [4]Required for precise molarity calculations during stock prep.
Formulation Lyophilized Solid[4]High risk of aerosolization and inhalation during weighing.
Solubility DMSO, Ethanol, Methanol[5]Rapid dermal absorption if dissolved in these carrier solvents.
Storage -20°C[5]Requires temperature equilibration to prevent moisture condensation.

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is driven by the state of the compound (solid vs. solution) and the solvent used. DMSO, the standard solvent for Berkeleylactone E, is a powerful penetration enhancer that can carry dissolved macrolides directly through the skin and into the bloodstream.

Table 2: Task-Specific PPE Requirements

TaskRequired PPECausality & Scientific Rationale
Weighing Solid N95/FFP3 Mask, Nitrile Gloves (Double), Anti-static Lab Coat, GogglesLyophilized powders generate invisible micro-aerosols. Anti-static tools prevent the powder from scattering due to electrostatic repulsion.
Handling Solutions (DMSO) Butyl Rubber or Double Nitrile Gloves, Lab Coat, Face ShieldDMSO rapidly permeates single-layer nitrile. Double gloving provides a critical time-delay (approx. 5 mins) to safely remove gloves upon accidental splash.
Biological Assays Standard Nitrile Gloves, Lab Coat, Safety GlassesDiluted aqueous solutions (<1% DMSO) pose lower permeability risks, but standard BSL-2 precautions apply for the pathogens being tested.

Part 3: The Biological Context of Handling (Self-Resistance Pathway)

Understanding the biological lifecycle of Berkeleylactone E is crucial for designing effective experimental workflows. In nature, the producer fungus utilizes a spatial-temporal redox cycle to avoid autotoxicity ()[2]. Berkeleylactone E is a non-toxic prodrug synthesized intracellularly. It is exported and then oxidized by the enzyme BerkD into the active, toxic antibiotic A26771B. If A26771B re-enters the cell, it is rapidly reduced back to Berkeleylactone E by the short-chain reductase BerkC[2].

RedoxCycle cluster_intra Intracellular (Producer Cell) cluster_extra Extracellular Environment BerkC_pre Berklactone C BerkF BerkF (Acyltransferase) BerkC_pre->BerkF Succinylation BerkE_in Berkeleylactone E (Non-toxic Prodrug) BerkF->BerkE_in BerkE_out Berkeleylactone E (Secreted) BerkE_in->BerkE_out Efflux Pump A26771B_in A26771B (Toxic Antibiotic) BerkC BerkC (Reductase) A26771B_in->BerkC Detoxification BerkC->BerkE_in Reduction BerkD BerkD (Oxidase) BerkE_out->BerkD Oxidation A26771B_out A26771B (Active Target) BerkD->A26771B_out Activation A26771B_out->A26771B_in Re-entry

Redox-mediated self-resistance pathway of Berkeleylactone E and A26771B.

Operational Takeaway: Because Berkeleylactone E can be converted into the highly toxic A26771B via oxidation, stock solutions must be purged with an inert gas to prevent spontaneous oxidative degradation during storage ()[5].

Part 4: Validated Operational Workflows

Protocol 1: Preparation of 10 mM Stock Solution

Self-Validating System: This protocol incorporates visual and gravimetric checks to ensure the integrity of the final solution.

  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes ambient water vapor to condense on the hygroscopic powder. This introduces water into your anhydrous DMSO stock, accelerating the hydrolysis of the macrolide ring.

  • Weighing & PPE Verification: Don double nitrile gloves and a particulate mask. Weigh the solid using an anti-static spatula inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder hood.

  • Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 260 µL for 1 mg of Berkeleylactone E) directly to the vial.

    • Validation Check: Hold the vial against a light-contrasting background. The solution must be completely optically clear. If microscopic particulates are visible, sonicate in a water bath at room temperature for 60 seconds.

  • Inert Purging & Storage: Aliquot the solution into amber glass vials. Gently blow a stream of Argon gas over the liquid surface for 5 seconds before capping tightly. Store at -20°C.

    • Causality: Amber glass prevents photolytic degradation, while Argon displaces oxygen, preventing the oxidative conversion of Berkeleylactone E to its toxic counterpart, A26771B.

Protocol 2: Spill Response and Chemical Decontamination

Self-Validating System: Includes a biological validation step to confirm the destruction of the active pharmaceutical ingredient (API).

  • Containment: Immediately overlay the spill with absorbent pads. If the spill involves DMSO, ensure respiratory protection is worn, as DMSO can aerosolize the compound.

  • Chemical Neutralization: Flood the area with a 1M NaOH solution or 10% Sodium Hypochlorite (bleach) and leave for 20 minutes.

    • Causality: The 16-membered macrolide ring of Berkeleylactone E contains an ester linkage (lactone) that is highly susceptible to base-catalyzed hydrolysis. Cleaving this ring permanently destroys its biological activity.

  • Cleanup: Wipe up the neutralized solution and wash the surface with 70% Ethanol to remove residual base.

  • Validation Check (Recommended for Large Spills): Swab the decontaminated area and streak onto an agar plate inoculated with a susceptible S. aureus strain. Incubate overnight. The absence of a zone of inhibition confirms the complete destruction of the antibiotic.

Workflow Start Receive Berkeleylactone E (Solid, -20°C) Equilibrate Equilibrate to RT (in Desiccator) Start->Equilibrate PPE Don High-Risk PPE: Double Gloves, Mask, Goggles Equilibrate->PPE Prep Dissolve in Anhydrous DMSO (Validate Optical Clarity) PPE->Prep Purge Purge with Argon & Aliquot (Prevent Oxidation) Prep->Purge Exp Conduct Antimicrobial Assays (BSL-2 Conditions) Purge->Exp Decon Base-Catalyzed Decontamination (1M NaOH / 10% Bleach) Exp->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Standard operational workflow for handling and disposing of Berkeleylactone E.

References

  • [1] Title: The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Source: Journal of Natural Products (via NIH PMC). URL:[Link]

  • [2] Title: Newly Discovered Mechanisms of Antibiotic Self-Resistance with Multiple Enzymes Acting at Different Locations and Stages. Source: MDPI. URL:[Link]

Sources

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